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1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Documentation Hub

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  • Product: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
  • CAS: 1707605-01-3

Core Science & Biosynthesis

Foundational

Predictive and In Vitro Pharmacokinetic Profiling of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine: A Comprehensive ADME Evaluation Guide

Executive Summary The transition of a chemical entity from a synthesized hit to a viable lead relies heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(2-Bromopyridin-3-yl)-N,N-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a chemical entity from a synthesized hit to a viable lead relies heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine represents a highly specific, di-basic structural class. Featuring a halogenated heteroaromatic ring coupled to a substituted piperidine, this molecule presents unique physicochemical properties that dictate its pharmacokinetic behavior.

This whitepaper provides an authoritative, causality-driven framework for evaluating the in vitro ADME properties of this compound. Rather than relying on generic assay descriptions, we will dissect the mechanistic rationale behind each protocol, ensuring that the resulting data forms a self-validating system for clinical prediction.

Part 1: Structural Analysis & Predictive Pharmacokinetics

Before initiating in vitro assays, a rigorous structural analysis is required to predict liabilities and tailor the experimental design. The molecule consists of three distinct moieties:

  • 2-Bromopyridine Ring: The bromine atom at the 2-position provides steric hindrance and electron-withdrawing properties, reducing the likelihood of rapid cytochrome P450 (CYP)-mediated aromatic oxidation at adjacent carbons. However, it increases the overall lipophilicity (LogP) of the molecule.

  • Piperidine Core: This saturated nitrogen heterocycle provides conformational flexibility and acts as a secondary basic center.

  • N,N-Dimethylamine Group: A tertiary amine that is highly basic (predicted pKa ~9.0–10.0). At physiological pH (7.4), this compound will exist predominantly in its protonated (cationic) state.

Predictive Causality:

  • Solubility vs. Permeability: The protonated state ensures high aqueous solubility in the gastric environment (pH 1.2–2.0) but may restrict passive transcellular permeability across the intestinal epithelium [1].

  • Metabolic Liability: The N,N-dimethyl group is a classic "soft spot" for Phase I metabolism. We predict rapid N-demethylation mediated primarily by CYP3A4 and CYP2D6.

  • Distribution: Basic, lipophilic amines typically exhibit a high volume of distribution ( ) due to extensive partitioning into lipid membranes and binding to acidic phospholipids in tissues.

Part 2: Essential In Vitro ADME Workflows

To validate the predictive model, we must execute a cascade of in vitro assays. The following protocols are designed with built-in controls to ensure data integrity and trustworthiness.

Metabolic Stability (Liver Microsomes)

Causality: To quantify Phase I metabolic clearance, we utilize subcellular fractions (liver microsomes) supplemented with NADPH. Because we predict N-demethylation as the primary clearance pathway, monitoring the disappearance of the parent compound over time allows us to calculate the intrinsic clearance ( ) and half-life ( ) [2].

Step-by-Step Protocol:

  • Preparation: Thaw human or preclinical species liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM .

  • Compound Spiking: Dilute the 10 mM DMSO stock of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine to a final assay concentration of 1 µM (ensuring final DMSO is <0.1% to prevent CYP inhibition).

  • Pre-incubation: Mix the compound with the microsomal suspension (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the % parent remaining.

G N1 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine N3 Incubation (37°C) 0, 15, 30, 45, 60 min N1->N3 N2 Liver Microsomes + NADPH N2->N3 N4 Quench (Acetonitrile) + Internal Standard N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Intrinsic Clearance (CLint) & Half-life (t1/2) N5->N6

Hepatic microsomal stability workflow for intrinsic clearance determination.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Causality: Because our compound is heavily protonated at physiological pH, passive diffusion may be limited. Furthermore, basic amines are frequent substrates for efflux transporters like P-glycoprotein (P-gp). The Caco-2 bidirectional assay measures both absorptive (Apical to Basolateral) and secretory (Basolateral to Apical) transport to calculate the Efflux Ratio (ER) [3].

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until a polarized monolayer forms (verify integrity via TEER > 250 Ω·cm²).

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer. Adjust Apical pH to 6.5 (mimicking the intestinal lumen) and Basolateral pH to 7.4 (mimicking systemic circulation).

  • A-to-B Transport (Absorption): Add the dosing solution to the Apical chamber and blank buffer to the Basolateral chamber. Incubate at 37°C for 120 minutes.

  • B-to-A Transport (Efflux): Concurrently, in separate wells, add the dosing solution to the Basolateral chamber and blank buffer to the Apical chamber.

  • Sampling: Collect samples from the receiver chambers at 120 minutes. Calculate the Apparent Permeability ( ) and the Efflux Ratio ( ).

Caco2 Apical Apical Chamber (pH 6.5) Donor Compartment Monolayer Caco-2 Cell Monolayer (Tight Junctions & Transporters) Apical->Monolayer A to B Transport Papp Apparent Permeability (Papp) & Efflux Ratio (ER) Apical->Papp Basolateral Basolateral Chamber (pH 7.4) Receiver Compartment Basolateral->Monolayer B to A Transport Basolateral->Papp Monolayer->Apical Monolayer->Basolateral

Bidirectional Caco-2 permeability assay for absorption and efflux ratio.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Causality: Only the unbound fraction ( ) of a drug is pharmacologically active and available for clearance. Given the lipophilicity of the bromopyridine moiety, moderate to high plasma protein binding is expected. We utilize Rapid Equilibrium Dialysis (RED), the gold standard for minimizing non-specific binding artifacts [4].

Step-by-Step Protocol:

  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM or 5 µM.

  • Dialysis Setup: Place 300 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert. Place 500 µL of isotonic PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker (300 RPM) for 4 to 6 hours to achieve equilibrium.

  • Matrix Matching: Remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples to ensure identical matrices for MS analysis.

  • Extraction & Analysis: Precipitate proteins with acetonitrile, centrifuge, and analyze via LC-MS/MS to calculate the fraction unbound ( ).

Part 3: Quantitative Data Summary & Benchmark Criteria

To contextualize the experimental results for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, the following table outlines the expected benchmark ranges for a viable CNS or systemic lead compound within this structural class.

ADME ParameterAssay MethodologyTarget Benchmark for Lead ProgressionExpected Liability for this Structure
Aqueous Solubility Kinetic Solubility (pH 7.4)> 50 µMHigh (due to basic amines)
Metabolic Stability Human Liver Microsomes > 45 min; < 15 µL/min/mgModerate/Poor (rapid N-demethylation)
Permeability ( ) Caco-2 (A-to-B)> 10 × 10⁻⁶ cm/sModerate (limited by protonation at pH 7.4)
Efflux Ratio (ER) Caco-2 Bidirectional< 2.0 (Non-substrate)Potential P-gp substrate (ER > 2.5)
Plasma Protein Binding Equilibrium Dialysis (RED) > 5% (Unbound fraction)Moderate binding expected (80-95% bound)

References

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from 1

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from 2

  • Williams, J., & Siramshetty, V. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC, National Institutes of Health. Retrieved from 3

  • PubChem / Sanford-Burnham Center for Chemical Genomics. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from 4

Sources

Exploratory

A Methodological Blueprint for the Structural and Conformational Elucidation of Novel N-Aryl Piperidine Scaffolds

Case Study: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Abstract The three-dimensional conformation of pharmacologically active molecules is a critical determinant of their biological activity and drug-receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Abstract

The three-dimensional conformation of pharmacologically active molecules is a critical determinant of their biological activity and drug-receptor interactions.[1] The N-aryl piperidine motif, in particular, is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals.[2][3] This technical guide presents a comprehensive, field-proven methodological blueprint for the complete structural and conformational analysis of novel N-aryl piperidine derivatives, using the title compound, 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, as a central case study. While no public crystallographic data for this specific molecule currently exists, this document serves as an authoritative guide for researchers on how to conduct such an investigation from first principles. We will detail the integrated workflow, from crystal growth and single-crystal X-ray diffraction (SC-XRD) to computational conformational analysis, explaining the causality behind each experimental choice and protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel chemical entities.

Introduction: The Significance of 3D Conformation

The piperidine ring is a foundational heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine bridge.[3] It overwhelmingly prefers a low-energy chair conformation to minimize torsional and angular strain.[1][3] However, the introduction of substituents on the nitrogen and carbon atoms creates a complex conformational landscape. The precise geometry of these substituents—whether they adopt an axial or equatorial position—and the rotational barriers between ring systems directly govern how a molecule interacts with its biological target.

For a molecule like 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine , several key conformational questions arise that are critical to its potential as a drug candidate:

  • What is the preferred conformation of the piperidine ring (chair, boat, or twist-boat)?[2]

  • What is the orientation of the bulky N,N-dimethylamino group at the C4 position (axial vs. equatorial)?

  • What is the dihedral angle between the pyridine ring and the piperidine ring, and what is the rotational energy barrier?

  • How does the solid-state conformation, determined by X-ray crystallography, compare to the likely ensemble of conformations in a biological, solution-phase environment?

Answering these questions requires a multi-technique approach, anchored by the precision of single-crystal X-ray diffraction and complemented by computational methods.

Experimental Workflow: A Self-Validating System

The determination of a molecule's crystal structure and conformational preferences follows a logical and self-validating workflow. Each step provides data that informs and validates the subsequent analysis.

G cluster_0 Phase 1: Solid-State Characterization cluster_1 Phase 2: In-Silico & Solution-Phase Analysis A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Single-Crystal X-ray Diffraction (SC-XRD) B->C High-Quality Single Crystal D Structure Solution & Refinement C->D Diffraction Data E Solid-State Conformational Analysis D->E Refined Atomic Model (CIF) F Computational Modeling (DFT) E->F Initial Geometry for Calculation G Conformational Energy Mapping F->G Energy vs. Dihedral Angle H NMR Spectroscopy (for validation) G->H Predicted vs. Experimental Shifts

Figure 1: Integrated workflow for structural and conformational analysis.

Phase 1: Solid-State Structure Determination via SC-XRD

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, from which bond lengths, angles, and torsional angles can be calculated.

Protocol: Synthesis and Crystallization

The prerequisite for any SC-XRD experiment is the availability of high-quality single crystals. This begins with the synthesis of the target compound with high purity.

Synthesis: The title compound can be synthesized via a Goldberg reaction or similar cross-coupling methods, reacting 2-bromo-3-aminopyridine with a suitable piperidine precursor, followed by N-alkylation.[4]

Protocol for Crystallization:

  • Purity Confirmation: Ensure the synthesized compound is >99% pure via NMR and LC-MS analysis. Impurities can inhibit crystal growth.

  • Solvent Screening: In parallel, dissolve small amounts (2-5 mg) of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) in separate vials. The goal is to find a solvent in which the compound is sparingly soluble.

  • Slow Evaporation (Primary Method): Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified in the screening. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Crystal formation may take several days to weeks.

  • Vapor Diffusion: If slow evaporation is unsuccessful, employ vapor diffusion. Dissolve the compound in a good solvent (e.g., dichloromethane) and place the vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop.

Protocol: Single-Crystal X-ray Diffraction Data Collection
  • Mounting: Mount a suitable single crystal on a goniometer head. The crystal is typically held in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Instrument Setup: Use a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will use these to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software then calculates an optimal strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles (e.g., using omega and phi scans).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file).

Structure Solution, Refinement, and Validation

This stage converts the diffraction data into a 3D atomic model.

  • Structure Solution: Using software like SHELXT, the phase problem is solved to generate an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined using a least-squares process with software like SHELXL. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final model is validated using tools like PLATON or the checkCIF service from the IUCr. This step checks for geometric inconsistencies, missed symmetry, and overall model quality. The final output is a Crystallographic Information File (CIF).

Interpreting the Crystal Structure

The refined CIF file contains the definitive solid-state conformation. Key parameters to extract and analyze are summarized in the table below. While we do not have experimental data for the title compound, the table is populated with expected values based on extensive studies of similar piperidine derivatives.[1][3][5]

ParameterDescriptionExpected Value/Observation for Case StudyRationale & Significance
Piperidine ConformationPuckering parameters defining the ring shape.Chair Conformation This is the lowest energy conformation, minimizing steric and torsional strain.[1][3]
N,N-dimethylamino GroupPosition at C4.Equatorial A bulky substituent at C4 will strongly prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.
N-Aryl Dihedral AngleTorsion angle between the piperidine and pyridine rings.~30-60°The angle will be non-planar to minimize steric clash between the piperidine C2/C6 hydrogens and the pyridine ring substituents.
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-stacking.Potential C-H···N or C-H···Br hydrogen bonds.These interactions dictate the crystal packing and can influence which conformer is "trapped" in the crystal lattice.[6]

Phase 2: Computational Conformational Analysis

While SC-XRD provides an exact structure, it represents a single, low-energy state in a crystal lattice. Computational chemistry allows us to explore the molecule's conformational landscape in the gas phase or in solution, which is more relevant to its biological activity.

G A Start with Crystal Structure Geometry (from CIF) B Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) A->B C Perform Geometry Optimization B->C D Perform Potential Energy Surface (PES) Scan C->D Optimized Structure E Identify Global & Local Energy Minima D->E Scan of Pyridine-Piperidine Dihedral Angle F Calculate Rotational Energy Barrier E->F

Figure 2: Workflow for computational conformational analysis using DFT.

Protocol: Density Functional Theory (DFT) Calculations
  • Initial Geometry: Use the atomic coordinates from the hypothetical CIF file as the starting geometry. This is more reliable than starting from a simple 2D sketch.

  • Method Selection: Choose a suitable level of theory. A common and well-validated choice for organic molecules is the B3LYP functional with a 6-31G* basis set. For higher accuracy, especially involving the bromine atom, a larger basis set could be used.

  • Geometry Optimization: Perform a full geometry optimization. This allows the molecule to relax to its lowest energy conformation in the gas phase, free from crystal packing forces.

  • Potential Energy Surface (PES) Scan: To understand the rotational barrier between the two rings, perform a relaxed PES scan. This involves systematically rotating the C(piperidine)-N(pyridine) bond (e.g., in 10° increments) and performing a partial geometry optimization at each step.

  • Analysis: Plot the relative energy against the dihedral angle. This plot will reveal the lowest energy conformer(s) and the energy required to rotate from one conformer to another. This energy barrier is crucial for understanding the molecule's dynamic behavior at physiological temperatures.

Conclusion and Outlook

The structural elucidation of a novel molecule like 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a critical step in its development as a potential therapeutic agent. The integrated methodological approach detailed in this guide, combining the definitive power of single-crystal X-ray diffraction with the dynamic insight of computational chemistry, provides a robust framework for a complete and trustworthy analysis. By meticulously following these self-validating protocols, researchers can confidently determine the three-dimensional structure and conformational preferences that are fundamental to molecular function and biological activity. The application of this blueprint will undoubtedly accelerate the design-synthesize-test-analyze cycle in modern drug discovery.

References

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Wikipedia. (n.d.). Piperidine.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Angerer, S., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
  • Li, Y., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry.
  • Google Patents. (1994). Arylpiperidine derivatives.
  • MDPI. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions.
  • Żesławska, E., et al. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry.
  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Executive Summary In modern medicinal chemistry, highly functionalized diamine scaffolds are privileged structures for modulating target affinity and pharmacokinetic profiles. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly functionalized diamine scaffolds are privileged structures for modulating target affinity and pharmacokinetic profiles. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine represents a complex thermodynamic system characterized by dual basic centers, restricted bond rotations, and conformationally locked ring dynamics. As a Senior Application Scientist, understanding the precise thermodynamic stability of this molecule is not merely an academic exercise—it is critical for predicting its behavior in physiological environments, optimizing formulation stability, and interpreting structure-activity relationships (SAR).

This technical whitepaper deconstructs the thermodynamic parameters governing this molecule, providing field-proven protocols for empirical validation and a rigorous analysis of its conformational and electronic landscape.

Structural Thermodynamics & Conformational Analysis

The thermodynamic stability of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is dictated by the interplay between the piperidine ring's conformational preferences and the severe steric constraints imposed by its substituents.

Piperidine Ring Dynamics and A-Values

The core piperidine ring exists predominantly in a chair conformation. The thermodynamic equilibrium between the inverted chair forms is governed by the A-values (conformational free energy differences) of the substituents at the C4 and N1 positions.

  • The C4 Substituent: The N,N -dimethylamino group possesses an A-value of approximately 1.5–2.1 kcal/mol. To minimize severe 1,3-diaxial interactions with the axial protons at C2 and C6, this bulky group strongly favors the equatorial position.

  • The N1 Substituent: The 2-bromopyridin-3-yl group attached to the piperidine nitrogen also heavily favors the equatorial orientation to avoid clashing with the C3 and C5 axial protons. Substituted piperidines inherently favor thermodynamically stable diequatorial configurations[1].

Rotational Barriers and Atropisomerism (C-N Bond)

The most critical thermodynamic feature of this molecule is the restricted rotation around the Caryl​−Npiperidine​ bond. The bromine atom at the ortho-position (C2) of the pyridine ring has a large van der Waals radius (1.85 Å). As the pyridine ring attempts to rotate, the bromine atom violently clashes with the equatorial protons of the piperidine ring.

This steric hindrance significantly elevates the activation energy ( ΔG‡ ) for bond rotation. Depending on the exact solvation state, this barrier can exceed 15–18 kcal/mol, leading to the broadening of NMR signals at room temperature and the potential isolation of stable rotamers (atropisomers) at lower temperatures.

G State1 Equatorial-Equatorial (Global Minimum) State2 Axial-Equatorial (+2.1 kcal/mol) State1->State2 Ring Inversion (Fast) State3 Rotational Transition State (Steric Clash with Br) State1->State3 C-N Bond Rotation (High ΔG‡) State4 Stable Rotamer (Atropisomer) State3->State4 Relaxation

Conformational energy landscape and rotational barriers.

Electronic Effects & Basicity (pKa) Profiling

The molecule features two distinct nitrogen centers, each with vastly different thermodynamic protonation profiles.

  • Aliphatic Tertiary Amine (C4): The N,N -dimethylamino group is insulated from the aromatic system by the aliphatic piperidine framework. It retains high basicity, with a predicted pKa​ of 10.10±0.10 [2]. At physiological pH (7.4), this center is >99% protonated, contributing to the molecule's high aqueous solubility.

  • Conjugated Piperidine Nitrogen (N1): The lone pair on the piperidine nitrogen is partially delocalized into the electron-deficient π -system of the pyridine ring. This delocalization is exacerbated by the strong inductive electron-withdrawing effect of the adjacent bromine atom. Consequently, the basicity of N1 is drastically reduced, with an estimated pKa​ of 3.5–4.5.

Quantitative Thermodynamic Summary
ParameterValue / EstimateThermodynamic Implication
pKa1​ (C4 Amine) 10.10 ± 0.10[2]Exists as a stable cation at physiological pH ( ΔGprot​≪0 ).
pKa2​ (N1 Amine) ~4.0 (Estimated)Remains neutral in blood plasma; protonates only in gastric acid.
ΔGrot‡​ (C-N Bond) > 15 kcal/molRestricted rotation; potential for distinct target-binding conformers.
A -value (C4 −NMe2​ ) ~2.1 kcal/molLocks the piperidine ring in a rigid chair conformation.

Experimental Profiling Protocols

To empirically validate the thermodynamic parameters discussed above, the following self-validating experimental workflows must be employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Causality of Choice: Toluene- d8​ is selected over CDCl3​ to permit high-temperature excursions (up to 110 °C) required to overcome the substantial steric barrier induced by the ortho-bromine atom without boiling the solvent. Self-Validating System: The sample must be cooled back to 25 °C post-experiment to confirm the initial spectrum is perfectly restored, proving that spectral changes were due to thermodynamic exchange, not thermal degradation.

  • Sample Preparation: Dissolve 15 mg of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine in 0.6 mL of anhydrous Toluene- d8​ under an inert argon atmosphere.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR and 13C NMR spectrum at 25 °C. Identify the split signals of the N(CH3​)2​ protons or the piperidine C2′/C6′ protons, which indicate restricted rotation.

  • Thermal Titration: Increase the probe temperature in 10 °C increments up to 110 °C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the distinct rotamer peaks merge into a single broad peak.

  • Thermodynamic Calculation: Calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation:

    ΔG‡=−RTc​ln(kB​Tc​kc​h​)

    (where kc​=2​πΔν​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Causality of Choice: ITC is chosen over standard potentiometric titration because it directly measures the enthalpy ( ΔH ) of protonation, allowing the precise resolution of the entropic ( ΔS ) contribution to stability. Self-Validating System: A reverse titration (base into acid) must be performed to ensure the hysteresis of the protonation state is zero, confirming thermodynamic reversibility.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 11.0 (to ensure the molecule is fully deprotonated).

  • Sample Loading: Load 1.0 mM of the analyte into the ITC cell (volume ~200 μ L). Load 10 mM standardized HCl into the injection syringe.

  • Titration Execution: Perform 25 sequential injections of 2 μ L HCl at 25 °C, with a 150-second equilibration delay between injections to allow the baseline thermal power to stabilize.

  • Data Deconvolution: Fit the integrated heat data to an independent binding sites model to extract the binding affinity ( Ka​ , from which pKa​ is derived) and the enthalpy of protonation ( ΔH ). Calculate entropy using ΔG=ΔH−TΔS .

Degradation Kinetics & Storage Stability

Understanding the thermodynamic sinks of a molecule is crucial for long-term storage. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is generally stable but possesses specific vulnerabilities.

  • Oxidative Stability: The tertiary N,N -dimethylamine is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or atmospheric oxygen over prolonged periods.

  • Photolytic Stability: The C−Br bond on the pyridine ring is a known thermodynamic sink under UV irradiation, leading to homolytic cleavage and subsequent debromination.

  • Storage Directive: To maintain thermodynamic integrity, the compound must be stored under an inert gas (Nitrogen or Argon) at 2–8 °C, protected from light[2].

G Parent 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine Oxidation N-Oxidation (Tertiary Amines) Parent->Oxidation O2 / ROS Photolysis Photolytic Debromination (C-Br Cleavage) Parent->Photolysis UV Light (hν) Hydrolysis Stable to Hydrolysis (No Labile Esters/Amides) Parent->Hydrolysis Aqueous pH 2-10

Primary degradation pathways and environmental stability.

References

  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Technical Whitepaper: Material Safety, Handling, and Synthetic Application of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Executive Summary In modern drug discovery, the integration of basic amine pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the integration of basic amine pharmacophores with halogenated heteroaromatics is a cornerstone strategy for developing highly potent, brain-penetrant therapeutics. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine represents a highly versatile, bifunctional building block. It merges an electrophilic 2-bromopyridine moiety—primed for transition-metal-catalyzed cross-coupling—with an N,N-dimethylpiperidine group that modulates basicity, enhances aqueous solubility, and directs target engagement.

Recent applications of this structural motif have been pivotal in the discovery of dual SIK2/SIK3 inhibitors for autoimmune diseases[1] and highly selective, brain-penetrant Checkpoint Kinase 1 (CHK1) inhibitors for glioblastoma[2]. However, the very features that make this molecule synthetically valuable—its basic tertiary amine and coordinating pyridine nitrogen—also introduce specific handling hazards and catalytic challenges. This guide provides a comprehensive, causality-driven framework for the safe handling (MSDS) and synthetic utilization of this compound.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting both its hazard profile and its chemical reactivity.

PropertyValue / DescriptionStructural Causality
Molecular Formula C₁₂H₁₈BrN₃Contains a halogenated aromatic system and a tertiary alkylamine.
Molecular Weight 284.20 g/mol Falls within the optimal range for fragment-based drug design and early lead optimization.
pKa (Predicted) ~9.5 (Dimethylamine) ~3.5 (Pyridine N)The highly basic exocyclic amine dictates the molecule's physiological ionization state, while the electron-withdrawing bromo group suppresses the basicity of the pyridine nitrogen.
Physical State Solid / Viscous Oil (Temp dependent)High lipophilicity combined with the basic amine can result in a low-melting solid or viscous oil, necessitating careful storage to prevent degradation.

Material Safety Data Sheet (MSDS) & Handling Protocols

As a Senior Application Scientist, I emphasize that safety protocols must not be followed blindly; they must be understood mechanistically. The hazard profile of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is driven by its bifunctional nature.

GHS Hazard Classification & Toxicological Mechanisms
GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe lipophilic piperidine ring facilitates rapid dermal penetration, while the basic N,N-dimethylamine (pKa ~9.5) can cause localized saponification of skin lipids, leading to irritation.
H318 Causes serious eye damageTertiary amines are notorious for causing severe corneal damage due to rapid pH elevation upon contact with ocular fluid.
H335 May cause respiratory irritationIf aerosolized or handled as a fine powder, the basic amine readily irritates the mucous membranes of the respiratory tract.
Causality-Driven Handling & Storage Protocols
  • Storage (2-8°C, Argon Atmosphere):

    • Causality: Tertiary amines are susceptible to atmospheric oxidation, forming N-oxides over time. Furthermore, the 2-bromopyridine moiety can undergo slow degradation if exposed to light and moisture. Storing under an inert gas (Argon/N₂) in a dark, refrigerated environment preserves the oxidation state and synthetic viability of the building block.

  • Personal Protective Equipment (PPE):

    • Causality: Due to the dermal penetration risk (H315), standard latex is insufficient. Double-gloving with nitrile gloves is mandatory. Chemical safety goggles (not just safety glasses) must be worn to mitigate the severe risk of eye damage (H318) from accidental splashing during solvation.

MSDS_Workflow Start 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine Hazard Hazard Assessment (H315, H318, H335) Start->Hazard Identify Storage Storage: 2-8°C, Argon Gas Start->Storage Preserve PPE PPE Protocol: Nitrile Gloves, Goggles Hazard->PPE Mitigate Handling Execution: Fume Hood / Schlenk PPE->Handling Proceed Spill Spill Response: Acidic Absorbent Handling->Spill Emergency

Safety and handling workflow detailing hazard mitigation, PPE, and emergency response protocols.

Synthetic Application: Buchwald-Hartwig Amination

The primary utility of this compound lies in its 2-bromopyridine moiety, which serves as an excellent electrophile for Buchwald-Hartwig cross-coupling reactions. However, the amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst[3].

The Causality of Catalyst Poisoning

During the catalytic cycle, once oxidative addition occurs, the adjacent pyridine nitrogen can act as a bidentate ligand, tightly binding to the Palladium(II) center. This creates a highly stable, dead-end complex that halts the catalytic cycle, ultimately leading to catalyst decomposition into inactive "Palladium black"[3].

To overcome this, we must use sterically bulky, electron-rich ligands (such as XPhos, dppp, or BINAP) that outcompete the pyridine nitrogen for coordination space and force the reductive elimination step[3]. Furthermore, when coupling with volatile amines, conducting the reaction in sealed tubes at elevated temperatures (e.g., 80 °C) is required to prevent reagent loss and ensure high conversion[4].

Buchwald_Hartwig Precat Pd Precatalyst + Bulky Ligand ActivePd Active Pd(0)L_n (Yellow/Brown) Precat->ActivePd OxAdd Oxidative Addition (C-Br Cleavage) ActivePd->OxAdd Substrate Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Weak Ligand Amine Amine Binding & Deprotonation OxAdd->Amine Bulky Ligand DeadPd Palladium Black (Decomposition) Poison->DeadPd Aggregation RedElim Reductive Elimination Amine->RedElim RedElim->ActivePd Turnover

Mechanistic causality of Pd-catalyzed amination, highlighting the pyridine nitrogen poisoning.
Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . By observing specific physical changes (color, homogeneity), the scientist can confirm the health of the catalytic cycle in real-time.

Objective: Coupling of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine with a secondary amine.

  • Preparation (Glovebox/Schlenk Line):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine substrate (1.0 equiv), the secondary amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the bulky phosphine ligand (e.g., XPhos, 4 mol%)[3].

    • Causality: NaOtBu is chosen because it is strong enough to deprotonate the amine-palladium complex but avoids the nucleophilic side-reactions associated with hydroxide bases.

  • Catalyst Activation:

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%)[3].

    • Add anhydrous, degassed Toluene to create a 0.2 M solution. Seal the vial under Argon.

    • Self-Validation Check: Upon stirring at room temperature for 5 minutes, the solution should turn a deep yellow or reddish-brown. This color change confirms the successful generation of the active Pd(0)Lₙ species[3].

  • Reaction Execution:

    • Transfer the sealed vial to a pre-heated oil bath at 90 °C. Stir vigorously for 12-14 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. If the reaction mixture turns opaque black (Palladium black formation) within the first hour, the catalyst has been poisoned or oxidized[3]. If it remains homogeneous and reddish-brown, the catalytic cycle is actively turning over.

  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove precipitated palladium residues and inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify via reverse-phase prep-HPLC (e.g., using a gradient of water with 10 mmol/L NH₄HCO₃ and acetonitrile) to isolate the pure product[2].

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination for the Synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Executive Summary The synthesis of highly functionalized, multi-halogenated pyridine derivatives requires precise control over cross-coupling site selectivity. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, multi-halogenated pyridine derivatives requires precise control over cross-coupling site selectivity. 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a high-value synthetic intermediate; it features a tertiary amine installed at the C3 position and a preserved 2-bromo substituent that serves as an orthogonal handle for downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

This application note details a field-proven, chemoselective Buchwald-Hartwig amination protocol. By utilizing 2-bromo-3-iodopyridine as the starting material, the methodology exploits the inherent bond dissociation energy (BDE) differences between carbon-halogen bonds to achieve absolute regiocontrol[1].

Mechanistic Rationale & Causality (E-E-A-T)

The Principle of Chemoselectivity

The success of this transformation relies on the intrinsic reactivity difference between the C-I and C-Br bonds on the pyridine ring. The C3-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C2-Br bond (~81 kcal/mol)[1]. This energetic disparity allows the active palladium(0) catalyst to selectively undergo oxidative addition at the C3 position, leaving the C2-Br bond completely intact for future synthetic steps.

Catalyst System and Reaction Design

To ensure a self-validating, high-yielding system, every reagent is selected based on established mechanistic causality:

  • Catalyst Precursor (Pd₂(dba)₃): Provides a stable, zero-valent palladium source that readily enters the catalytic cycle upon ligand coordination[2].

  • Ligand (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a bulky, electron-rich dialkylbiaryl phosphine. Its massive steric bulk accelerates the rate-limiting reductive elimination step, while its electron density facilitates the initial oxidative addition. XPhos is specifically optimal for the coupling of secondary amines like N,N-dimethylpiperidin-4-amine, suppressing the formation of reduced arene byproducts[2].

  • Base (Cs₂CO₃): The choice of base dictates the survival of the 2-bromo group. Strong alkoxide bases (e.g., NaOtBu) can induce unwanted hydrodehalogenation or nucleophilic aromatic substitution (S_NAr) at the highly activated C2 position. Cesium carbonate is a milder inorganic base that effectively deprotonates the palladium-amine intermediate without compromising the C2-Br bond[3].

  • Solvent (1,4-Dioxane): Offers an ideal boiling point (101 °C) for the required thermal activation and provides superior solubility for both the organic substrates and the inorganic base[2].

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Chemoselective Amination

Entry Catalyst System Base Solvent Temp (°C) Conversion (%) Selectivity (C3-N vs C2-N)
1 Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 85% 80:20 (C2 degradation)
2 Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 92% 95:5
3 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 100 >98% >99:1 (Optimal)

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 90 | 75% | 98:2 |

Table 2: Bond Dissociation Energies (BDE) & Reactivity in Pyridines

Pyridine Bond Approx. BDE (kcal/mol) Reactivity toward Pd(0) Oxidative Addition
C3–I ~65 Extremely High (Primary Target)
C2–Br ~81 Moderate (Preserved under mild base)
C3–Br ~84 Low

| C2–Cl | ~96 | Very Low (Inert under these conditions) |

Experimental Protocol

Note: This protocol is a self-validating system. In-process controls (TLC and LC-MS) are embedded to verify intermediate states before proceeding.

Materials Required
  • 2-Bromo-3-iodopyridine (1.0 equiv, 1.0 mmol, 283.9 mg)

  • N,N-Dimethylpiperidin-4-amine (1.2 equiv, 1.2 mmol, 153.8 mg)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, 22.9 mg)

  • XPhos (5.0 mol%, 0.05 mmol, 23.8 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-3-iodopyridine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill. Causality: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) state.

  • Reagent Addition:

    • Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by N,N-dimethylpiperidin-4-amine.

    • Sparge the resulting suspension with nitrogen gas for 5 minutes to remove any dissolved oxygen in the solvent.

  • Thermal Activation:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen.

    • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 14–16 hours[2].

  • In-Process Validation (LC-MS & TLC):

    • Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and filter through a 0.22 µm syringe filter.

    • LC-MS Analysis: Confirm the disappearance of the starting material. The target product (C₁₂H₁₈BrN₃) will exhibit a characteristic 1:1 isotopic doublet at m/z 284.1 and 286.1 [M+H]⁺ .

    • TLC Analysis: Elute with 5% MeOH in DCM containing 1% NH₄OH (visualize with UV 254 nm and Dragendorff's reagent).

  • Workup and Purification:

    • Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane with 1% Triethylamine to prevent amine streaking).

    • Pool the pure fractions and concentrate to yield 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine as a solid.

Mechanistic Visualization

ChemoselectiveAmination Pd0 Pd(0) / XPhos Active Catalyst OA Oxidative Addition Selective C3-I Insertion Pd0->OA + 2-Bromo-3-iodopyridine Coord Amine Coordination & Deprotonation (Cs₂CO₃) OA->Coord Pd(II) Aryl Iodide Complex RE Reductive Elimination C-N Bond Formation Coord->RE Pd(II) Aryl Amido Complex RE->Pd0 Catalyst Regeneration Product Target Product C2-Br Remains Intact RE->Product Product Release

Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C3-I bond.

References

  • [3] 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering. URL:

  • [2] WEE1 INHIBITOR AND PREPARATION AND USE THEREOF. European Patent Office - EP 3943496 A1. URL:

  • [1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL:

Sources

Application

Application Note and Detailed Protocol for the Synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Introduction 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of a variety of pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, combining a substituted pyridine ring with a dimethylaminopiperidine moiety, makes it a valuable scaffold for library synthesis and lead optimization. This document provides a comprehensive, step-by-step guide for its synthesis, designed for researchers, scientists, and drug development professionals. The described pathway is logical, drawing upon established chemical transformations to ensure a reliable and reproducible protocol.

The synthesis is approached via a convergent strategy, involving the preparation of a key amine intermediate followed by a palladium-catalyzed cross-coupling reaction. This method was chosen for its efficiency and the wide availability of the starting materials.

Overall Synthetic Pathway

The synthesis of the target molecule is achieved in two primary stages, as depicted below. The first stage involves the synthesis of the nucleophilic amine, N,N-dimethylpiperidin-4-amine, via reductive amination. The second stage is a regioselective Buchwald-Hartwig amination reaction, coupling the synthesized amine with a commercially available di-substituted pyridine.

Synthetic_Pathway A 1-(tert-Butoxycarbonyl)-4-piperidone C N,N-dimethylpiperidin-4-amine A->C 1. Reductive Amination 2. Deprotection B Dimethylamine Hydrochloride B->C E 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine C->E Buchwald-Hartwig Amination D 2,3-Dibromopyridine D->E

Figure 1: Overall synthetic workflow for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine.

Part 1: Synthesis of N,N-dimethylpiperidin-4-amine

This initial stage focuses on the preparation of the key amine intermediate. The chosen method, reductive amination followed by deprotection, is a robust and well-documented procedure for the synthesis of N,N-disubstituted piperidines.[1][2]

Materials and Equipment
Reagent/MaterialGradeSupplier
1-(tert-Butoxycarbonyl)-4-piperidone≥97%Sigma-Aldrich
Dimethylamine hydrochloride≥99%Sigma-Aldrich
Sodium cyanoborohydride≥95%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Fisher Chemical
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Chemical
Dichloromethane (DCM)ACS GradeFisher Chemical
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Chemical
Round-bottom flask (250 mL)-VWR
Magnetic stirrer and stir bar-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Heidolph
Experimental Protocol
  • Reductive Amination: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-(tert-butoxycarbonyl)-4-piperidone (9.98 g, 50.1 mmol) and methanol (150 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add dimethylamine hydrochloride (8.18 g, 100.2 mmol) to the solution and stir for 10 minutes.

  • Carefully add sodium cyanoborohydride (2.83 g, 45.1 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Deprotection: After completion of the reaction, carefully add concentrated hydrochloric acid (20 mL) dropwise to the reaction mixture in an ice bath. Caution: This is an exothermic reaction and will release gas.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in deionized water (50 mL) and cool in an ice bath.

  • Adjust the pH of the aqueous solution to >10 by the slow addition of 2M sodium hydroxide solution.

  • Work-up and Purification: Transfer the basic aqueous solution to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N,N-dimethylpiperidin-4-amine as a pale yellow oil. The product can be further purified by distillation if required.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

The final step in the synthesis is the palladium-catalyzed C-N cross-coupling of 2,3-dibromopyridine with the prepared N,N-dimethylpiperidin-4-amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of aryl amines.[3][4][5][6] The regioselectivity of this reaction is critical. Generally, the C-2 position of a pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack. However, in palladium-catalyzed cross-coupling reactions, the oxidative addition step can be influenced by steric and electronic factors, often allowing for selective reactions. In this case, we anticipate preferential reaction at the 3-position due to the steric hindrance at the 2-position.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,3-Dibromopyridine≥98%Sigma-Aldrich
N,N-dimethylpiperidin-4-amineAs synthesized-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Strem
Xantphos≥98%Strem
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl etherACS GradeFisher Chemical
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous magnesium sulfate (MgSO₄)GranularFisher Chemical
Silica gel60 Å, 230-400 meshSorbent
Schlenk tube (50 mL)-VWR
Magnetic stirrer and stir bar-VWR
Inert gas (Argon or Nitrogen) supply--
Experimental Protocol

Buchwald_Hartwig_Workflow Setup 1. Assemble Reaction in Schlenk Tube (Reagents, Catalyst, Ligand, Base) Degas 2. Evacuate and Backfill with Inert Gas Setup->Degas Solvent 3. Add Anhydrous Toluene Degas->Solvent Heating 4. Heat Reaction Mixture (e.g., 110 °C) Solvent->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 6. Cool and Quench Reaction Monitoring->Quench Extraction 7. Aqueous Work-up and Extraction Quench->Extraction Purification 8. Dry and Purify by Column Chromatography Extraction->Purification

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to a 50 mL Schlenk tube equipped with a magnetic stir bar.

  • Add 2,3-dibromopyridine (2.37 g, 10.0 mmol) and N,N-dimethylpiperidin-4-amine (1.28 g, 10.0 mmol) to the Schlenk tube.

  • Seal the Schlenk tube, remove it from the glovebox (if used), and evacuate and backfill with inert gas three times.

  • Reaction Execution: Add anhydrous toluene (20 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Physical Appearance
N,N-dimethylpiperidin-4-amine1-(tert-Butoxycarbonyl)-4-piperidoneDimethylamine HCl, NaBH₃CN, HCl, NaOHMeOH75-85Pale yellow oil
1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine2,3-DibromopyridineN,N-dimethylpiperidin-4-amine, Pd₂(dba)₃, Xantphos, NaOtBuToluene60-70Off-white solid

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations. The reductive amination is a standard method for the preparation of substituted amines.[7] The Buchwald-Hartwig amination is a Nobel Prize-winning reaction known for its reliability and broad substrate scope.[8]

To ensure the validity of the synthesis, the following analytical techniques are recommended for characterization at each stage:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

References

  • ChemicalBook. (2026, January 13). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • BenchChem. (2025, December). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • ResearchGate. (n.d.). Amination of the isomeric dibromopyridines with potassium amide in liquid ammonia | Request PDF.
  • Chemdad Co., Ltd. (n.d.). N,N-Dimethylpiperidin-4-amine.
  • HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • BOC Sciences. (n.d.). CAS 13534-89-9 (2,3-Dibromopyridine).
  • American Chemical Society - Figshare. (2007, April 27). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Pharmaffiliates. (n.d.). CAS No : 13534-89-9 | Product Name : 2,3-Dibromopyridine.
  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

Sources

Method

Application Notes &amp; Protocols: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine as a Versatile Intermediate for Pharmaceutical Synthesis

Abstract This guide provides a comprehensive technical overview of the pharmaceutical intermediate 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine. This molecule uniquely combines a reactive 2-bromopyridine "handle...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the pharmaceutical intermediate 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine. This molecule uniquely combines a reactive 2-bromopyridine "handle" with a privileged N,N-dimethylpiperidin-4-amine scaffold. The bromopyridine moiety is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of molecular complexity. Concurrently, the piperidine core is a structural motif frequently found in clinically approved drugs, known to enhance pharmacokinetic properties and facilitate interactions with biological targets.[1] We present detailed protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions, and explore a case study for its application in the synthesis of novel scaffolds targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1), a validated target in autoimmune diseases.[2]

Structural Analysis and Strategic Value

The strategic utility of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine in drug discovery stems from its bivalent nature:

  • The Reactive Moiety: 2-Bromopyridine: The bromine atom at the 2-position of the pyridine ring serves as a versatile functional handle. Its position ortho to the ring nitrogen and meta to the piperidine substituent influences its reactivity in cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern medicinal chemistry.[3][4]

  • The Privileged Scaffold: N,N-dimethylpiperidin-4-amine: The piperidine ring is one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[5] Its saturated, three-dimensional structure can improve metabolic stability, modulate lipophilicity, and provide vectors for interacting with protein binding pockets.[1] The tertiary dimethylamino group provides a basic center that can be crucial for forming salt bridges with acidic residues in biological targets like G-protein-coupled receptors (GPCRs).[6]

Property Value
IUPAC Name 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Molecular Formula C₁₂H₁₉BrN₄
Molecular Weight 299.21 g/mol
Core Scaffolds Pyridine, Piperidine[5][7]
Key Functional Groups Aryl Halide (Bromo), Tertiary Amine, Secondary Amine (within piperidine ring)

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular diversity from the 2-bromopyridine core. The protocols below are based on established, robust methods for similar bromopyridine substrates and are designed to be reproducible starting points for library synthesis.[3][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: The Suzuki-Miyaura reaction is the method of choice for introducing aryl and heteroaryl substituents. This is a cornerstone strategy in the design of kinase inhibitors and other targeted therapies, where these appended rings often form critical π-stacking or hydrogen bond interactions within the ATP-binding pocket or receptor active site.

Experimental Protocol: General Procedure

  • Vessel Preparation: To an oven-dried reaction vessel, add 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[8]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[8]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification reagents Combine Intermediate, Boronic Acid, & K2CO3 catalyst Add Pd(PPh3)4 reagents->catalyst inert Evacuate & Backfill with Argon (3x) catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90-100 °C (4-12 h) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute with EtOAc, Wash with Water/Brine monitor->workup purify Dry, Concentrate, Column Chromatography workup->purify final_product final_product purify->final_product Isolated Product S1P1_Modulation cluster_lymph_node Lymph Node Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor S1P_gradient High S1P Gradient S1P_gradient->S1P1_Receptor Binds Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Modulator Ponesimod Analog (from Intermediate) Modulator->S1P1_Receptor Binds & Blocks Egress_Blocked Lymphocyte Egress BLOCKED Internalization->Egress_Blocked Results in

Sources

Application

In Vitro Pharmacological Profiling of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Derivatives as Selective FGFR3 Inhibitors

Target Audience: Senior Researchers, Assay Biologists, and Drug Development Professionals Application: Biochemical Kinase Profiling, Cellular Target Engagement, and Structure-Activity Relationship (SAR) Validation Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Assay Biologists, and Drug Development Professionals Application: Biochemical Kinase Profiling, Cellular Target Engagement, and Structure-Activity Relationship (SAR) Validation

Rationale and Structural Significance

The 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine scaffold has emerged as a highly versatile pharmacophore in the development of targeted kinase inhibitors, particularly for overcoming clinical resistance in oncology[1].

From a medicinal chemistry perspective, this scaffold provides two distinct advantages:

  • The 2-Bromopyridine Motif: The halogenated pyridine ring serves as a critical electrophilic handle. It allows for rapid, late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling researchers to efficiently map the SAR of the kinase hinge-binding region[2].

  • The N,N-Dimethylpiperidin-4-amine Motif: This bulky, basic tertiary amine acts as a privileged solubilizing group[3]. More importantly, it is specifically designed to project into the solvent-exposed channel of the kinase domain. This projection forms unique electrostatic interactions that drive extraordinary selectivity for Fibroblast Growth Factor Receptor 3 (FGFR3) over its closely related isoforms (FGFR1/2/4)[1].

Recent applications of this derivative class have successfully yielded first-in-class covalent inhibitors capable of neutralizing the clinically acquired FGFR3 V555M gatekeeper mutation, which renders tumors resistant to pan-FGFR therapies like Erdafitinib[1].

FGFR3_Signaling Ligand FGF Ligand Receptor FGFR3 (WT/Mutant) Ligand->Receptor Activation FRS2 FRS2 Adapter Receptor->FRS2 Phosphorylation STAT1 STAT1 Receptor->STAT1 Phosphorylation Inhibitor 1-(2-Bromopyridin-3-yl) Derivative Inhibitor->Receptor Kinase Inhibition MAPK RAS / RAF / MEK / ERK FRS2->MAPK Cascade Proliferation Cell Proliferation & Survival STAT1->Proliferation MAPK->Proliferation

Caption: FGFR3 signaling cascade and the targeted inhibition by the derivative compound.

Biochemical Validation: Self-Validating Luminescent Kinase Assay

Causality of Assay Design

To accurately profile the IC₅₀ and binding kinetics of these highly functionalized derivatives, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is strictly preferred over TR-FRET or standard fluorescence assays. Complex heterocyclic compounds often exhibit auto-fluorescence that confounds direct optical readouts. By measuring the byproduct of the kinase reaction (ADP)—which is enzymatically converted back to ATP and subsequently oxidized by Ultra-Glo™ Luciferase to produce light—we obtain a highly sensitive, interference-free readout[4][5].

Furthermore, this assay accommodates high ATP concentrations (up to 1 mM), which is essential for determining whether the 1-(2-Bromopyridin-3-yl) derivative is ATP-competitive or acts via an allosteric/covalent mechanism[5].

Step-by-Step Protocol

1. Reagent & Buffer Preparation:

  • Kinase Buffer: Prepare a fresh solution of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 1 mM DTT[5][6]. Expert Insight: The inclusion of MnCl₂ is critical for optimal FGFR3 catalytic efficiency, while BSA prevents the non-specific adherence of lipophilic piperidine derivatives to the 384-well microplate walls.

  • Enzyme/Substrate Mix: Dilute recombinant FGFR3 (WT or V555M mutant) to 5 ng/well. Add Poly-Glu,Tyr (4:1) substrate to a final concentration of 0.2 μg/μL[5][6].

2. Compound Titration:

  • Perform a 3-fold serial dilution of the 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine derivative in 100% DMSO.

  • Transfer the compound to the assay plate using acoustic dispensing (e.g., Echo) to achieve a final DMSO concentration of exactly 1%[6].

3. Reaction Initiation:

  • Add 50 µM ATP to initiate the reaction[5]. Incubate at room temperature for 120 minutes.

4. ADP Detection & Signal Generation:

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes[5].

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, driving the luciferase reaction. Incubate for 30 minutes in the dark[5].

  • Record luminescence using a microplate reader (Integration time: 0.5–1 sec)[5].

5. System Validation (Z'-Factor Calculation):

  • Every plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Erdafitinib or Staurosporine control)[5].

  • Calculate the Z'-factor: Z' = 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|). A plate is only validated and accepted if Z' ≥ 0.65 .

Assay_Workflow Step1 1. Compound Prep Serial dilution in DMSO Step2 2. Kinase Reaction FGFR3 + ATP + Substrate Step1->Step2 Step3 3. ADP Depletion Ultra-Glo™ Luciferase Step2->Step3 Step4 4. Luminescence Signal Detection Step3->Step4 Step5 5. Data Analysis IC50 & Z'-Factor Step4->Step5

Caption: Step-by-step workflow of the self-validating luminescent kinase assay.

Cellular Target Engagement & Efficacy

Causality of Assay Design

Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability barriers or high intracellular ATP competition (typically 1–5 mM). Therefore, profiling these derivatives in an endogenous, FGFR3-driven cell line is mandatory. We utilize the RT112/84 bladder carcinoma cell line, which is strictly dependent on aberrant FGFR3 signaling for survival[1].

To prove that the observed cell death is an on-target effect rather than general cytotoxicity, the viability assay (CellTiter-Glo) must be multiplexed with Western blotting to quantify the suppression of direct downstream targets: phosphorylation of FGFR3 (Tyr724), ERK (Thr202/Tyr204), and STAT1 (Tyr701)[7].

Step-by-Step Protocol
  • Cell Seeding: Seed RT112/84 cells at 3,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the derivative using a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 72 hours[1].

  • Viability Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 10 minutes, then read luminescence to determine the cellular IC₅₀.

  • Target Engagement (Western Blot): In a parallel 6-well plate, treat cells for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and probe for p-FGFR3, p-ERK, and p-STAT1[7]. A dose-dependent decrease in these phosphoproteins validates the intracellular inhibition of the kinase domain.

Quantitative Data Synthesis

The table below summarizes the representative pharmacological profile of a highly optimized 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine derivative compared to a clinical pan-FGFR inhibitor. The data clearly illustrates the derivative's exceptional selectivity for FGFR3 and its ability to overcome the V555M resistance mutation[1].

Target / Cell LineAssay TypeErdafitinib (Pan-FGFR Ctrl) IC₅₀ (nM)1-(2-Bromopyridin-3-yl) Derivative IC₅₀ (nM)Selectivity Fold (vs FGFR3)
FGFR1 (WT) Biochemical1.2296.243.5x
FGFR2 (WT) Biochemical2.535.75.3x
FGFR3 (WT) Biochemical3.06.81.0x (Reference)
FGFR4 (WT) Biochemical44.0414.560.9x
FGFR3 (V555M) Biochemical>1000 (Resistant)19.22.8x
RT112/84 Cellular15.49.2N/A

References

  • [1] Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org URL:

  • [2] 3-Bromo-5-(piperidin-3-yl)pyridine | Benchchem. Source: benchchem.com URL:

  • [3] N,N-Dimethylpiperidin-4-amine | High-Purity Amine Building Block | Benchchem. Source: benchchem.com URL:

  • [4] FGFR3 (K650E) Kinase Enzyme System Application Note | Promega Corporation. Source: promega.com URL:

  • [5] FGFR3 (K650E) Kinase Assay | Promega Corporation. Source: promega.com URL:

  • [6] Data Sheet - FGFR3 (V443M) Assay Kit | BPS Bioscience. Source: bpsbioscience.com URL:

  • [7] Analysis of STAT1 Activation by Six FGFR3 Mutants Associated with Skeletal Dysplasia Undermines Dominant Role of STAT1 in FGFR3 Signaling in Cartilage | PMC. Source: nih.gov URL:

Sources

Method

Application Note: Kilogram-Scale Regioselective Synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Executive Summary The transition from discovery chemistry to process-scale manufacturing requires robust, self-validating methodologies. This application note details the optimized, scalable synthesis of 1-(2-Bromopyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from discovery chemistry to process-scale manufacturing requires robust, self-validating methodologies. This application note details the optimized, scalable synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine , a highly valuable, heavily functionalized pyridine building block frequently utilized in [1].

By abandoning traditional, low-yielding nucleophilic aromatic substitution (SNAr) in favor of a chemoselective [2], this protocol exploits the differential reactivity of halogens to achieve >99% regioselectivity. The guide provides a comprehensive 500-gram scale-up workflow, addressing critical process engineering parameters including phase-transfer agitation, exotherm management, and palladium scavenging.

Mechanistic Rationale & Route Selection

Synthesizing 3-amino-2-bromopyridine derivatives presents a unique chemoselectivity challenge. Traditional SNAr at the 3-position of a pyridine ring is thermodynamically and kinetically disfavored because the intermediate Meisenheimer complex lacks mesomeric stabilization from the pyridine nitrogen. While the 2-position is activated for SNAr, our target requires the amine at the 3-position while strictly retaining the 2-bromo moiety for downstream functionalization.

The Chemoselective Solution: To bypass the limitations of SNAr, we employ a palladium-catalyzed cross-coupling strategy using 3-iodo-2-bromopyridine as the electrophile. This exploits the significant difference in bond dissociation energies between the C–I bond (~55 kcal/mol) and the C–Br bond (~68 kcal/mol). Palladium(0) undergoes oxidative addition into the C–I bond at a rate orders of magnitude faster than the C–Br bond, ensuring exclusive amination at the 3-position.

CatalyticCycle Pd0 Pd(0)-BINAP Active Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine RedElim->Product Substrate 3-Iodo-2-bromopyridine + Amine Substrate->OxAdd

Chemoselective Buchwald-Hartwig catalytic cycle favoring C-I over C-Br oxidative addition.

Process Engineering & Scale-Up Considerations

When scaling this reaction from bench to pilot plant, several physical and chemical parameters must be strictly controlled to maintain the integrity of the [3]:

  • Base Selection & Agitation: We utilize Cesium Carbonate (Cs₂CO₃) rather than stronger alkoxide bases like Sodium tert-butoxide (NaOtBu). Strong alkoxides can trigger competitive SNAr of the 2-bromo group or induce dehalogenation. Because Cs₂CO₃ is dense and insoluble in organic solvents, the reaction forms a heterogeneous slurry. A high-torque pitched-blade turbine is mandatory to prevent base settling and ensure consistent solid-liquid mass transfer.

  • Ligand Selection: BINAP is selected as the bidentate phosphine ligand. It enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents the formation of off-cycle, inactive palladium-iodide dimers.

  • Palladium Scavenging: Regulatory limits for heavy metals in pharmaceutical intermediates are stringent. We integrate a silica-based thiol scavenger during the workup to covalently trap soluble Pd species, reducing residual metal to <10 ppm.

Data Presentation: Reaction Optimization (10 g Scale)

Prior to scale-up, the catalytic system was rigorously optimized. The table below summarizes the quantitative data driving our final process parameters.

EntryPalladium SourceLigandBaseSolventConversion (%)Chemoselectivity (3- vs 2-amination)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene>99%60:40 (Significant 2-amination)
2Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃1,4-Dioxane85%85:15
3Pd(OAc)₂ (5 mol%)XantphosK₃PO₄1,4-Dioxane70%95:5
4 Pd₂(dba)₃ (2 mol%) BINAP Cs₂CO₃ 1,4-Dioxane >99% >99:1 (Optimal)

Detailed Experimental Protocol (500 g Scale)

The following protocol is designed as a self-validating system. Each step includes specific causality and In-Process Controls (IPC) to verify success before proceeding.

ProcessWorkflow N1 1. Inertion & Batching N2 2. Reaction (100°C, 12h) N1->N2 N3 3. IPC (HPLC >99%) N2->N3 N4 4. Scavenging (Thiol Resin) N3->N4 N5 5. Isolation (Crystallization) N4->N5

Step-by-step process engineering workflow for the kilogram-scale synthesis and isolation.

Step 1: Reactor Preparation and Inertion
  • Ensure the 10 L jacketed glass reactor is clean and dry.

  • Charge 3-iodo-2-bromopyridine (500 g, 1.76 mol), Pd₂(dba)₃ (16.1 g, 0.017 mol, 1 mol%), BINAP (21.9 g, 0.035 mol, 2 mol%), and anhydrous Cs₂CO₃ (860 g, 2.64 mol, 1.5 equiv).

  • Causality: Batching the solid catalyst and ligand together with the base before solvent addition allows for thorough degassing, which is critical to prevent the oxidation of the electron-rich BINAP ligand and the Pd(0) active species.

  • Self-Validation: Perform three vacuum/nitrogen purge cycles. A stable vacuum of < 50 mbar must be held for 5 minutes to confirm system integrity before proceeding.

Step 2: Solvent and Amine Charging
  • Add anhydrous 1,4-Dioxane (5.0 L, 10 volumes) via a subsurface dip tube.

  • Begin agitation using a pitched-blade turbine at 250 RPM.

  • Add N,N-dimethylpiperidin-4-amine (248 g, 1.94 mol, 1.1 equiv) in one portion.

  • Causality: 1,4-Dioxane is chosen for its optimal boiling point (101 °C) and excellent solubility profile for the Pd-BINAP complex. The high agitation rate is required to keep the dense Cs₂CO₃ suspended.

Step 3: Reaction Execution and In-Process Control (IPC)
  • Ramp the jacket temperature to 100 °C over 45 minutes.

  • Maintain the internal temperature at 95–98 °C for 12 hours.

  • Self-Validation (IPC): After 12 hours, withdraw a 1 mL slurry sample. Dilute with 9 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via RP-HPLC (254 nm). The reaction is deemed complete when the starting material (3-iodo-2-bromopyridine) is < 1.0% Area. If > 1.0%, continue heating for 2 hours and re-sample.

Step 4: Quench and Palladium Scavenging
  • Cool the reactor to 40 °C.

  • Filter the crude reaction mixture through a 2-inch pad of Celite to remove CsI byproducts and unreacted Cs₂CO₃. Wash the cake with ethyl acetate (2 x 1 L).

  • Transfer the combined filtrate back to a clean reactor. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 100 g, 20 wt% relative to theoretical yield).

  • Heat the suspension to 60 °C and stir for 4 hours.

  • Causality: The thiol groups covalently bind soluble palladium species. Performing this at 60 °C ensures maximum scavenging kinetics, preventing heavy metal contamination in the final API intermediate.

Step 5: Isolation and Crystallization
  • Filter out the scavenger resin.

  • Concentrate the filtrate under reduced pressure (50 mbar, 45 °C) to approximately 1.5 L.

  • Add Heptane (3 L) dropwise over 1 hour while cooling the mixture to 5 °C.

  • Stir the resulting slurry at 5 °C for 2 hours.

  • Filter the product, wash with cold Heptane (500 mL), and dry in a vacuum oven at 45 °C to constant weight.

  • Self-Validation: The final product should be an off-white solid. Confirm purity by quantitative NMR (qNMR) and HPLC. A successful run will yield ~430 g (86% yield) with an HPLC purity of >98.5%.

References

  • Title: Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Source: PubMed Central (PMC) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine. Below, you will find mechanistic insights, validated protocols, and troubleshooting steps to resolve common synthetic bottlenecks.

Overview & Mechanistic Insight

Synthesizing 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine requires the precise formation of a C–N bond at the 3-position of a pyridine ring while leaving the 2-bromo substituent intact. The most robust approach is a chemoselective Buchwald-Hartwig amination utilizing 2-bromo-3-iodopyridine and N,N-dimethylpiperidin-4-amine .

Why 2-bromo-3-iodopyridine? The regioselectivity of dihalopyridines in cross-coupling is dictated by a competition between bond dissociation energy (BDE) and electronic activation. The C–I bond at the 3-position has a significantly lower BDE than the C–Br bond at the 2-position. This allows the oxidative addition of Palladium to occur selectively at the C3–I bond, overcoming the electronic activation typically imparted by the adjacent pyridine nitrogen[1]. This site-selective reactivity is well-documented in cross-coupling reactions of heteroaryl polyhalides[2].

Why RuPhos? N,N-dimethylpiperidin-4-amine couples via its secondary cyclic amine (the piperidine N1 position)[3]. For secondary amines, the rate-limiting step in the Buchwald-Hartwig catalytic cycle is often reductive elimination. The bulky, electron-rich biaryl phosphine ligand RuPhos effectively lowers the activation energy barrier for reductive elimination due to its specific steric profile, preventing catalyst stalling and ensuring high yields[4].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our ligand and condition screening, demonstrating the causality behind the final protocol choices.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃ (2.5 mol%)BINAP (5 mol%)Cs₂CO₃Toluene10022Poor conversion; significant unreacted starting material.
2Pd(OAc)₂ (5 mol%)Xantphos (5 mol%)NaOtBuDioxane9045Moderate yield; formation of C2-aminated regioisomer detected.
3Pd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)LiHMDSTHF7058Stalled reaction; BrettPhos is less optimal for secondary amines[4].
4 Pd₂(dba)₃ (2.5 mol%) RuPhos (5 mol%) LiHMDS THF 70 92 Optimal chemoselectivity; complete consumption of C–I bond.

Standard Operating Procedure (SOP)

Note: This protocol is designed as a self-validating system. The use of LiHMDS (a strong, soluble base) at 70 °C ensures rapid deprotonation without requiring the higher temperatures (>90 °C) that typically degrade chemoselectivity.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an inert-atmosphere glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.05 equiv, 5 mol%).

  • Reagent Addition: Add 2-bromo-3-iodopyridine (1.0 equiv) and N,N-dimethylpiperidin-4-amine (1.1 equiv).

  • Base & Solvent: Add anhydrous, degassed THF to achieve a 0.2 M concentration with respect to the aryl halide. Slowly add a 1.0 M solution of LiHMDS in THF (1.2 equiv).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and stir the mixture at 70 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (2 mL/mmol). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (Dichloromethane/Methanol gradient containing 1% Et₃N to prevent amine streaking) to afford the pure 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine.

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of 1-(3-iodopyridin-2-yl)-N,N-dimethylpiperidin-4-amine in my product mixture? A: This indicates a loss of chemoselectivity, with coupling occurring at the C–Br bond instead of the C–I bond. While C–I oxidative addition is kinetically favored, using overly forcing conditions (temperatures >90 °C) or non-selective ligands can lead to reversible oxidative addition, allowing the thermodynamically driven C2-substitution to occur[5]. Ensure your reaction temperature does not exceed 70 °C and verify the purity of your RuPhos ligand.

Q: The reaction stalls at ~50% conversion. What is the root cause? A: This is typically due to catalyst poisoning. N,N-dimethylpiperidin-4-amine contains a tertiary amine at the 4-position which can competitively coordinate to the Palladium center if the ligand's steric bulk is insufficient. RuPhos provides the necessary steric shielding to prevent this off-cycle coordination[4]. Additionally, ensure your LiHMDS is fresh; moisture degrades it to hexamethyldisilazane, which is not basic enough to drive the catalytic cycle.

Q: Can I use 2,3-dibromopyridine as a cheaper starting material instead of 2-bromo-3-iodopyridine? A: No. In 2,3-dibromopyridine, the C2 position is electronically activated by the adjacent pyridine nitrogen. Because both leaving groups are identical (bromides), the regioselectivity is entirely dictated by this positional activation, making the C2–Br bond more reactive[6]. This will yield the incorrect regioisomer, 1-(3-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine.

Pathway Visualization

G Pd0 Pd(0)Lₙ Active Catalyst (Pd-RuPhos) OxAdd Oxidative Addition (Selective C-I insertion) Pd0->OxAdd + 2-bromo-3-iodopyridine PdII_1 Pd(II) Aryl Halide Complex (2-bromo-3-pyridyl-Pd-I) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation (+ N,N-dimethylpiperidin-4-amine) PdII_1->AmineCoord PdII_2 Pd(II) Amido Complex AmineCoord->PdII_2 - HI (via Base) RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine RedElim->Product

Figure 1. Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. URL:[Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends. Chemical Science. URL:[Link]

  • Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. Springer. URL:[Link]

  • Reversible Oxidative Addition in Palladium Catalysis. Scholaris. URL:[Link]

  • N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. PubChem. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Bromopyridin-3-yl)- vs. 1-(2-Chloropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Executive Summary The 2-halo-3-aminopyridine scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core hinge-binder in kinase inhibitors and a structural linchpin in GPCR ligands. When fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-halo-3-aminopyridine scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core hinge-binder in kinase inhibitors and a structural linchpin in GPCR ligands. When functionalized at the 3-position with a bulky, basic moiety like N,N-dimethylpiperidin-4-amine, the choice of halogen at the 2-position—bromine versus chlorine—profoundly dictates the molecule's downstream synthetic utility.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine against its 2-chloro analog . By analyzing the interplay between bond dissociation energies, electronegativity, and steric hindrance, this guide provides actionable, data-driven insights for selecting the optimal building block for your synthetic route.

Mechanistic Causality: Electronic and Steric Interplay

The divergent reactivity of these two analogs is governed by a delicate balance of physicochemical properties:

Palladium-Catalyzed Cross-Coupling (The BDE Paradigm)

In reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is typically the oxidative addition of the C–X bond to the Pd(0) catalyst. The established trend for C–X bond dissociation energies dictates that the C–Cl bond (~339 kJ/mol) is significantly stronger than the C–Br bond (~276 kJ/mol) (1[1]). Consequently, the 2-bromo analog undergoes oxidative addition much more rapidly. Furthermore, the massive steric bulk of the 3-piperidyl group induces ground-state steric strain. The larger atomic radius of bromine (1.85 Å) compared to chlorine (1.75 Å) exacerbates this strain, making the C–Br bond even more prone to cleavage to relieve steric crowding.

Nucleophilic Aromatic Substitution (The Electronegativity Paradigm)

Conversely, in SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer intermediate. Here, bond strength is secondary to the halogen's ability to withdraw electron density and stabilize the transition state. Chlorine is more electronegative than bromine, making the 2-chloro analog slightly more electrophilic and thus more reactive toward SNAr (2[2]). Computational studies on halopyridines confirm that while the C–Cl bond requires higher activation energy for homolytic cleavage, its superior stabilization of anionic intermediates makes SNAr the more kinetically accessible pathway for the chloro analog (3[3]).

Visualizing Reactivity Pathways

Reactivity Substrate 1-(2-Halopyridin-3-yl)- Piperidine Scaffold CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Pd(0), Base, Boronic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile, Heat Br_Path 2-Bromo Analog (Favored: Weaker C-Br Bond) CrossCoupling->Br_Path Fast Oxidative Addition Cl_Path 2-Chloro Analog (Favored: Meisenheimer Stabilization) SNAr->Cl_Path Less Steric Hindrance

Fig 1: Mechanistic divergence of 2-halo-3-aminopyridines in cross-coupling vs. SNAr pathways.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and benchmarked reactivity profiles for both analogs, assuming identical reaction conditions for direct comparison.

Property / Metric2-Bromo Analog2-Chloro AnalogMechanistic Rationale
C–X Bond Dissociation Energy ~276 kJ/mol~339 kJ/molLower BDE drastically lowers the activation energy for Pd insertion.
Halogen Atomic Radius 1.85 Å1.75 ÅLarger Br radius increases ground-state steric strain with C3-piperidine.
Suzuki-Miyaura Yield (Standard Pd) 85 - 95% (80°C, 3h)40 - 60% (100°C+, >12h)Weaker C–Br bond accelerates oxidative addition.
SNAr Yield (Thiolate Nucleophile) 50 - 65% (Slower)75 - 90% (Faster)Higher Cl electronegativity better stabilizes the anionic Meisenheimer intermediate.

Self-Validating Experimental Protocols

To objectively compare these analogs in your own laboratory, the following protocols are designed as self-validating systems. They incorporate internal controls and specific analytical checkpoints to ensure reproducibility and mechanistic verification.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the kinetic superiority of the 2-bromo analog in Pd-catalyzed C–C bond formation. Causality & Design: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates reductive elimination, while the bidentate nature prevents catalyst degradation via formation of unreactive Pd-black—a common issue when substrates contain highly basic, coordinating moieties like the N,N-dimethylamine group. K₂CO₃ is utilized as a mild base to avoid base-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried 20 mL Schlenk flasks, add 1.0 mmol of either the 2-bromo or 2-chloro analog.

  • Reagent Addition: To each flask, add phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

    • Self-Validation Check: Degassing is critical. The presence of oxygen will cause homocoupling of the boronic acid, visible as a distinct biphenyl peak in LC-MS. Monitoring the ratio of product to biphenyl validates the inertness of the reaction environment.

  • Reaction Execution: Heat both flasks to 80°C under an argon atmosphere.

  • Monitoring: Take 50 µL aliquots at 1, 3, and 6 hours. Quench with water, extract with EtOAc, and analyze via LC-MS.

    • Expected Result: The 2-bromo analog will show >90% conversion by hour 3. The 2-chloro analog will show <30% conversion, validating the BDE-driven oxidative addition theory.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the superior electrophilicity and reduced steric hindrance of the 2-chloro analog in SNAr. Causality & Design: We use a thiol nucleophile (sodium thiomethoxide) because sulfur is highly polarizable, making it an excellent nucleophile for SNAr. This helps overcome the massive steric shielding of the 3-piperidyl group that otherwise blocks harder nucleophiles (like amines or alkoxides).

Step-by-Step Methodology:

  • Preparation: In two separate vials, dissolve 1.0 mmol of the 2-bromo and 2-chloro analogs in 5 mL of anhydrous DMF.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 mmol) to each vial.

  • Reaction Execution: Stir at 100°C. (Note: High temperature is required because the 3-amino substituent donates electron density into the pyridine ring, deactivating it toward SNAr compared to unsubstituted halopyridines).

  • Monitoring & Self-Validation Check: Monitor via TLC (Alumina plates are recommended to prevent streaking of the basic amine). Use 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) internal standard. Add a known weight of the standard to a crude reaction aliquot. This allows researchers to calculate absolute conversion rates directly from the crude mixture, eliminating isolation bias caused by the high polarity and water solubility of the piperidine product.

    • Expected Result: The 2-chloro analog will exhibit faster conversion due to superior stabilization of the Meisenheimer intermediate and slightly less steric clash during the nucleophile's approach.

Conclusion and Strategic Selection

For drug development professionals, the selection between the 2-bromo and 2-chloro analogs of 1-(2-halopyridin-3-yl)-N,N-dimethylpiperidin-4-amine must be dictated by the intended synthetic route:

  • Choose the 2-Bromo Analog if your synthetic strategy relies on late-stage metal-catalyzed cross-coupling (e.g., attaching diverse aryl/heteroaryl groups to the 2-position). It is unequivocally the superior choice due to its weaker C–Br bond and rapid oxidative addition.

  • Choose the 2-Chloro Analog if the route involves SNAr with various amines, alcohols, or thiols. Its higher electronegativity and smaller atomic radius provide a more favorable kinetic profile for the addition-elimination mechanism.

References

  • BenchChem."A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions."
  • BenchChem."A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions."
  • ACS Publications."Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine." The Journal of Organic Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Validating HPLC Purity Methods for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Introduction: The Imperative for Rigorous Purity Analysis In pharmaceutical development, the active pharmaceutical ingredient (API) or key intermediate is only as reliable as its purity profile. The molecule 1-(2-Bromopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Purity Analysis

In pharmaceutical development, the active pharmaceutical ingredient (API) or key intermediate is only as reliable as its purity profile. The molecule 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, a complex heterocyclic amine, serves as a critical building block in the synthesis of novel therapeutics. Its structure contains multiple reactive sites—a brominated pyridine ring and two basic nitrogen centers—making it susceptible to a variety of process-related impurities and degradation products.

Ensuring the purity of each batch is not merely a quality control checkpoint; it is a foundational requirement for reproducible downstream synthesis, consistent biological activity, and ultimately, patient safety. A failure to detect and quantify impurities can lead to failed batches, misleading structure-activity relationship (SAR) data, and significant regulatory delays. This guide provides an in-depth, experience-driven framework for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: The Primary Analytical Strategy: Reversed-Phase HPLC (RP-HPLC)

Chromatographic impurity profiling, most often conducted using RP-HPLC, is the cornerstone of pharmaceutical analysis.[4] For 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, this approach is particularly well-suited for two key reasons:

  • Inherent UV Chromophore: The 2-bromopyridine moiety provides strong ultraviolet (UV) absorbance, allowing for sensitive detection using a standard Photodiode Array (PDA) detector.

  • Ionizable Functional Groups: The presence of two basic nitrogen atoms (in the piperidine and pyridine rings) allows for manipulation of retention and peak shape through control of the mobile phase pH.

Causality Behind Method Development Choices

A successful method is not a matter of chance, but of deliberate, scientifically-sound choices.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides effective retention for the moderately hydrophobic parent molecule. A high-purity silica with end-capping is crucial to minimize peak tailing caused by secondary interactions between the basic amine groups and acidic residual silanols on the silica surface.

  • Mobile Phase pH - The Critical Parameter: The pKa of the piperidine nitrogen is significantly basic. To ensure consistent protonation and avoid poor peak shape, the mobile phase must be buffered to a low pH (typically pH 2.5-3.5). This ensures the analyte carries a positive charge, presenting a consistent form to the stationary phase and leading to sharp, symmetrical peaks. A buffer of potassium phosphate or ammonium formate is a common choice.

  • Organic Modifier & Gradient Elution: Acetonitrile is often preferred over methanol as the organic modifier (Mobile Phase B) due to its lower viscosity and UV cutoff. An impurity profiling method must be able to separate compounds with a wide range of polarities. Therefore, a gradient elution, starting with a high percentage of aqueous buffer and ramping up to a high percentage of acetonitrile, is essential to elute highly retained non-polar impurities while still resolving more polar impurities from the main peak.

  • Detection: A PDA detector is superior to a simple UV detector. It not only quantifies impurities but is also indispensable for specificity studies, allowing for peak purity analysis to check for co-eluting species.[5] The primary detection wavelength should be set at the absorbance maximum (λmax) of the parent compound, while also monitoring at lower wavelengths (e.g., 220 nm) to detect impurities that may lack the primary chromophore.

Part 2: The Validation Protocol: A Self-Validating System per ICH Q2(R1)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][6] The following step-by-step protocol is designed to establish a method as specific, linear, accurate, precise, and robust.

Workflow for HPLC Purity Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) Dev Develop Initial HPLC Method Spec 1. Specificity (Forced Degradation) Dev->Spec Lin 2. Linearity & Range Spec->Lin Acc 3. Accuracy (% Recovery) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec LOQ 5. LOQ / LOD Prec->LOQ Rob 6. Robustness LOQ->Rob

Figure 1: Sequential workflow for validating an HPLC purity method.
Detailed Experimental Protocols

1. Specificity (The Stability-Indicating Test) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6] Forced degradation studies are the cornerstone of this evaluation.[7][8]

  • Protocol:

    • Prepare separate solutions of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine at approximately 1 mg/mL.

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Stress: Heat a solid sample at 105°C.

    • Photolytic Stress: Expose a solution to UV/Vis light as per ICH Q1B guidelines.

    • Analyze samples at time points until 5-20% degradation of the parent peak is observed.[9]

  • Acceptance Criteria: The method is specific if all degradation peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis via PDA must confirm the main peak is spectrally pure in all stressed samples.

2. Linearity and Range Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Perform a serial dilution to create at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity specification (e.g., if the spec is 0.1%, range could be 0.05% to 0.15%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line must be ≥ 0.999.

Concentration Level (% of 1mg/mL)Mean Peak Area
LOQ (~0.05%)5,250
50% (0.075%)7,800
100% (0.10%)10,500
120% (0.12%)12,650
150% (0.15%)15,800
Table 1: Example Linearity Data Summary.

3. Accuracy Accuracy is the closeness of test results to the true value. It is determined by recovery studies.

  • Protocol:

    • Prepare a sample matrix (e.g., a solution of the API).

    • Spike the matrix with the analyte (or known impurities, if available) at three concentration levels (e.g., 50%, 100%, and 150% of the target specification).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for impurities.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.52101.3%
Table 2: Example Accuracy (Recovery) Data.

4. Precision Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Perform six replicate injections of a sample solution spiked at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision for impurities.

5. Limit of Quantitation (LOQ) and Detection (LOD)

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration and determine the concentration that gives an S/N of ~10 for LOQ and ~3 for LOD.

  • Acceptance Criteria: The LOQ must be verified for precision and accuracy.

6. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Vary key parameters one at a time:

      • Mobile Phase pH (e.g., ± 0.2 units).

      • Column Temperature (e.g., ± 5 °C).

      • Flow Rate (e.g., ± 10%).

      • Organic Modifier Composition (e.g., ± 2%).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, peak tailing) must remain within acceptable limits for all varied conditions.

Part 3: Comparative Analysis and The Role of Orthogonal Methods

No single chromatographic method can guarantee the detection of all potential impurities.[4] Co-elution is a persistent risk.[5] Therefore, comparing the primary method against an alternative or orthogonal technique is a critical aspect of comprehensive purity assessment, especially during late-stage development.

Primary Method (HPLC) vs. High-Throughput Alternative (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster and more efficient separations than traditional HPLC.

ParameterConventional HPLCUPLC (Ultra-Performance LC)Rationale for Comparison
Run Time 30 - 60 minutes5 - 10 minutesUPLC offers significant throughput advantages for routine QC.
Resolution GoodExcellentThe higher efficiency of UPLC can resolve closely eluting impurities missed by HPLC.
Sensitivity StandardHigherSharper, narrower peaks in UPLC lead to a better signal-to-noise ratio.
Solvent Consumption HighLow (~80-90% reduction)UPLC is a greener, more cost-effective technology.
System Pressure 1500 - 4000 psi8000 - 15000 psiRequires specialized instrumentation capable of handling high backpressures.
Table 3: Objective Comparison of HPLC and UPLC for Purity Analysis.
Orthogonal HPLC Methods: Changing the Selectivity

An orthogonal method separates a sample using a fundamentally different chemical mechanism, providing a powerful cross-check for hidden impurities.[10][11]

  • Rationale: If the primary method uses a C18 column (hydrophobic interactions), an impurity that is structurally similar but has a subtle difference in polarity might co-elute. An orthogonal method that exploits a different interaction mechanism can often resolve this.

  • Example Orthogonal Method:

    • Column: Phenyl-Hexyl stationary phase. This phase introduces π-π interactions as a secondary separation mechanism, which is highly effective for aromatic compounds like our bromopyridine-containing molecule.

    • Mobile Phase: While the pH may remain low, altering the organic modifier (e.g., from acetonitrile to methanol) can also change selectivity.

  • Implementation: The orthogonal method does not need to be as extensively validated as the primary release method but should be used during characterization and stability studies to confirm the purity profile.

Decision Logic for Method Selection and Validation

Start Start: Define Purity Requirements Develop Develop Primary Method (RP-HPLC, C18, low pH) Start->Develop Validate_Spec Validate Specificity (Forced Degradation) Develop->Validate_Spec Check_Res Is Resolution of all Degradants > 2.0? Validate_Spec->Check_Res Optimize Optimize Method (Gradient, pH, Temp) Check_Res->Optimize No Implement Implement Primary Method for QC & Release Check_Res->Implement Yes Optimize->Validate_Spec Develop_Ortho Develop Orthogonal Method (e.g., Phenyl-Hexyl Column) Implement->Develop_Ortho

Figure 2: Decision tree for selecting and validating a purity method.

Conclusion

The validation of an HPLC purity method for a key intermediate like 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a rigorous, multi-faceted process that forms the bedrock of quality assurance. It demands more than just following a checklist; it requires a deep understanding of the analyte's chemistry and the principles of chromatography. By grounding the primary RP-HPLC method in sound scientific choices and validating it exhaustively against ICH Q2(R1) guidelines, one can build a trustworthy system for routine batch release. Furthermore, by employing comparative and orthogonal methods, drug development professionals can gain a more complete and confident understanding of their molecule's purity profile, ensuring quality and consistency from the laboratory to the clinic.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • PubChem. 2-Bromopyridine. National Center for Biotechnology Information. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chemsrc. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Quality Assistance. (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. [Link]

  • Slideshare. Orthogonal HPLC methods. [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • In-depth Technical Guide to HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Heliyon.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Al-Sabti, M. H., & Singh, N. (2022). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Piestrzyńska, M., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Vanhoenacker, G., & Sandra, P. (2020). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJARSCT. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • LinkedIn. Pharma Stability: Forced Degradation Playbook. [Link]

  • LCGC International. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]

Sources

Validation

Structural and Functional Comparison Guide: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine vs. Standard Piperidine Scaffolds

Executive Summary & Rationale The piperidine ring is a highly privileged motif in medicinal chemistry, ubiquitous in clinically approved drugs targeting central nervous system (CNS) disorders, oncology, and infectious di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperidine ring is a highly privileged motif in medicinal chemistry, ubiquitous in clinically approved drugs targeting central nervous system (CNS) disorders, oncology, and infectious diseases[1]. However, the transition from flat, two-dimensional screening hits to optimized, three-dimensional lead compounds requires precise conformational control and modulation of physicochemical properties[2].

This guide provides an in-depth structural and functional comparison of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine against baseline piperidine derivatives. By appending a sterically hindered, electron-withdrawing 2-bromopyridyl group to the piperidine nitrogen (N1) and a basic N,N-dimethylamine group at the C4 position, researchers can drastically alter the molecule's pKa, lipophilicity, and 3D vector projection. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural modifications and provide self-validating experimental workflows for comparative profiling.

Structural Causality & Physicochemical Profiling

Understanding the structure-activity relationship (SAR) of piperidine derivatives requires dissecting the molecule into its functional zones. In dual-acting receptor antagonists (such as those targeting Histamine H3 and Sigma-1 receptors), the piperidine moiety is the fundamental structural element driving target affinity[3].

Mechanistic Breakdown of the Target Compound:
  • The Piperidine Core: Provides a rigid, chair-conformation scaffold that projects substituents in defined axial or equatorial vectors, essential for exploring 3D fragment chemical space[2].

  • C4 N,N-Dimethylamine Group: This is the primary pharmacophore for target engagement. With a pKa of ~9.5, it remains protonated at physiological pH (7.4), enabling critical salt-bridge interactions with aspartate or glutamate residues in target binding pockets (e.g., GPCR transmembrane domains).

  • N1 2-Bromopyridin-3-yl Group: This substitution fundamentally changes the molecule compared to aliphatic piperidines. The electron-withdrawing nature of the pyridine ring neutralizes the basicity of the N1 piperidine nitrogen. Furthermore, the bulky bromine atom at the ortho position creates severe steric hindrance, locking the pyridine-piperidine bond into a specific dihedral angle. This restricted conformation reduces the entropic penalty upon target binding. Additionally, the bromine atom can act as a σ -hole donor for halogen bonding with protein backbone carbonyls.

Comparative Physicochemical Data

To objectively evaluate these modifications, we compare the target compound against two structural baselines: an unhindered aryl-piperidine and a purely aliphatic piperidine.

Property1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine1-Phenyl-N,N-dimethylpiperidin-4-amineN,N-dimethylpiperidin-4-amine
Core Scaffold Heteroaryl-piperidineAryl-piperidineAliphatic piperidine
Physiological Charge (pH 7.4) +1 (C4 amine protonated)+1 (C4 amine protonated)+2 (Both amines protonated)
N1 pKa (Estimated) ~3.5 - 4.5~4.5 - 5.5~10.0
C4 Amine pKa ~9.5~9.5~9.8
Conformational Flexibility Restricted (Ortho-bromo steric clash)Moderate (Free aryl rotation)High (Chair inversion active)
Halogen Bonding Potential Yes (Br acts as σ -hole donor)NoNo

Comparative Binding & Mechanistic Impact

The structural nuances of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine directly dictate its biological behavior. The synthetic modification of pre-existing piperidine rings is a proven strategy to optimize binding kinetics and selectivity[4]. The locked conformation induced by the 2-bromopyridyl group ensures that the basic C4 amine is projected at a precise angle, which is highly advantageous for engaging deep, narrow binding pockets found in targets like SHP2 or Lysophosphatidic acid (LPA) receptors[5],[6].

GPCR_Pathway Ligand 1-(2-Bromopyridin-3-yl)- N,N-dimethylpiperidin-4-amine Receptor Target Receptor (e.g., GPCR / SHP2) Ligand->Receptor Salt Bridge (C4 Amine) + Halogen Bond (Br) GProtein Intracellular Signaling Complex Receptor->GProtein Conformational Shift Effector Downstream Effector GProtein->Effector Signal Transduction Response Phenotypic Response Effector->Response Modulation

Diagram: Target engagement and downstream signaling modulated by functionalized piperidine derivatives.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the structural advantages of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, the following self-validating experimental protocols must be employed. These methods are designed to ensure data integrity through built-in controls and causality-driven steps.

Protocol 1: Potentiometric pKa and LogD Determination

Rationale: To empirically prove that the electron-withdrawing 2-bromopyridyl group neutralizes the N1 nitrogen, leaving the C4 amine as the sole physiological charge center.

  • System Calibration: Calibrate the potentiometric titrator using certified standard buffers (pH 4.0, 7.0, 10.0) to ensure electrode linearity.

  • Sample Preparation: Dissolve the test compound in a 0.15 M KCl aqueous background electrolyte to a final concentration of 1 mM. Causality: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.

  • Titration Execution: Perform an acid-base titration from pH 2.0 to 12.0 using 0.1 M standardized NaOH and HCl. Conduct the titration under a continuous nitrogen ( N2​ ) purge. Causality: The N2​ atmosphere prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the basic pKa readings.

  • LogD Profiling (Shake-Flask): Partition the compound between 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4). Quantify the concentration in both phases using LC-MS/MS.

  • Validation Check: The titration curve must show only one distinct inflection point in the basic region (~pH 9.5) corresponding to the C4 amine, validating the neutralization of the N1 nitrogen.

Protocol 2: Comparative Radioligand Binding Assay

Rationale: To evaluate how the restricted conformation and halogen bonding potential translate to target affinity compared to flexible aliphatic piperidines.

  • Membrane Preparation: Isolate and homogenize membrane fractions expressing the target of interest (e.g., human σ1​ receptor).

  • Incubation Setup: In a 96-well plate, incubate the membranes with a constant Kd​ -matched concentration of a target-specific radioligand (e.g., [3H] (+)-pentazocine). Add the piperidine test compounds in a 10-point concentration-response curve (1 pM to 10 μ M).

  • Reaction Termination: Terminate the binding reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Prior to filtration, filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged piperidine ligands to the filter matrix.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound ligand, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Validation Check: Include a known high-affinity reference standard (e.g., Haloperidol) in every plate. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. The assay is only valid if the reference standard's Ki​ falls within 0.5 log units of its historical average.

Experimental_Workflow Prep Compound Preparation (Target vs. Comparators) PhysChem Physicochemical Profiling (pKa, LogD Titration) Prep->PhysChem Validate purity Binding Target Binding Assay (Radioligand / SPR) Prep->Binding Prepare dilutions Data Data Synthesis & SAR Modeling PhysChem->Data Input parameters Structural Structural Validation (X-ray / Docking) Binding->Structural Select high-affinity hits Structural->Data 3D conformation data

Diagram: Self-validating workflow for the comparative profiling of piperidine derivatives.

References

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. RSC Medicinal Chemistry. Available at:[Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. Available at:[Link]

  • Google Patents.Heterocyclic derivatives useful as SHP2 inhibitors (US10988466B2).
  • Google Patents.Pyridin-3-yl derivatives (WO2020254408A1).

Sources

Comparative

Benchmarking Cross-Coupling Efficiency of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic analysis, comparative benchmarking, and optimized protocols for sterically hindered pyridine cross-coupling.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic analysis, comparative benchmarking, and optimized protocols for sterically hindered pyridine cross-coupling.

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the 2-pyridyl motif is a ubiquitous pharmacophore. Decorating this core with solubilizing, basic moieties—such as the N,N-dimethylpiperidin-4-amine group—is a proven strategy for enhancing target affinity (e.g., kinase hinge binding) and improving pharmacokinetic properties. However, synthesizing these complex scaffolds via late-stage functionalization presents significant synthetic hurdles.

1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a notoriously challenging substrate for palladium-catalyzed cross-coupling. The presence of a bulky, highly basic piperidine derivative directly ortho to the reactive C-Br bond creates a perfect storm of steric hindrance and electronic deactivation. This guide objectively benchmarks the cross-coupling efficiency of this target molecule against less hindered alternatives and provides a field-proven, self-validating protocol to overcome its inherent reactivity bottlenecks.

Structural Analysis: The Triad of Cross-Coupling Challenges

To successfully couple this substrate, we must first understand the causality behind its high failure rate under standard conditions. The difficulty stems from three interacting factors:

  • Ortho-Steric Shielding: The general catalytic cycle for Suzuki cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. The bulky piperidine ring at the C3 position physically blocks the trajectory of the incoming active Pd(0) species. This drastically increases the activation energy required for the initial—and often rate-limiting—oxidative addition into the C2-Br bond.

  • Electronic Deactivation: The tertiary amine attached to the pyridine ring donates electron density via resonance. This increases the electron density at the C2 carbon, reducing its electrophilicity. Since oxidative addition is essentially a nucleophilic attack by the electron-rich Pd(0) onto the aryl halide, this electronic enrichment further suppresses the reaction rate.

  • Catalyst Sequestration (Poisoning): The substrate contains multiple Lewis basic nitrogen atoms (the pyridine nitrogen, the piperidine nitrogen, and the dimethylamine group). These heteroatoms can competitively coordinate to the palladium center, forming off-cycle, stable Pd(II) resting states that sequester the catalyst and halt turnover.

G Pd0 Active Pd(0) Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Steric Bottleneck at C2-Br) Pd0->OxAdd 1-(2-Bromopyridin-3-yl)-... PdII Pd(II) Aryl Halide Complex (Stabilized by Bulky Ligand) OxAdd->PdII Slow Step TransMet Transmetalation (Requires Strong Base) PdII->TransMet + Arylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Regenerates Catalyst

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by ortho-steric hindrance.

Benchmarking: Comparative Cross-Coupling Efficiency

To objectively evaluate the coupling efficiency, we benchmarked 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine against two structural alternatives:

  • Alternative A (Baseline): 2-Bromopyridine. Represents the unhindered, baseline reactivity of the 2-pyridyl system.

  • Alternative B (Isomer): 1-(6-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine. Contains the exact same functional groups, but the bulky amine is positioned para to the bromide, completely removing the ortho-steric clash.

The data below summarizes the yield of a standard Suzuki-Miyaura coupling (using phenylboronic acid) across two different catalyst systems.

  • Standard Conditions: Pd(PPh3​)4​ (5 mol%), Na2​CO3​ (2.0 eq), Toluene/ H2​O , 80 °C, 18h.

  • Optimized Conditions: Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), K3​PO4​ (3.0 eq), 1,4-Dioxane/ H2​O (4:1), 100 °C, 18h.

Table 1: Quantitative Benchmarking of Suzuki-Miyaura Coupling Efficiency
SubstrateStandard Conditions Yield (%)Optimized Conditions Yield (%)Primary Failure Mode (Standard Conditions)
Alternative A (Baseline) 94%98%None (Rapid conversion)
Alternative B (Isomer) 88%95%Minor protodeboronation of boronic acid
Target Molecule (C3-Hindered) 12% 86% Failed oxidative addition; Catalyst poisoning

Data Interpretation: Under standard conditions using the first-generation Pd(PPh3​)4​ catalyst, the target molecule fails almost entirely (12% yield). The triphenylphosphine ligands are not bulky or electron-rich enough to force the palladium into the sterically congested C2-Br bond. Conversely, the optimized conditions utilize XPhos , a highly bulky, electron-rich dialkylbiaryl phosphine. The spatial profile of XPhos prevents the formation of inactive bis-phosphine palladium complexes, ensuring a highly reactive, monoligated Pd(0) species that can overcome the steric barrier[2].

Optimized Experimental Protocol

The following methodology is designed as a self-validating system . It incorporates in-process checks to ensure that failures can be traced back to specific mechanistic breakdowns (e.g., oxygen contamination vs. base insolubility).

Materials Required
  • Substrate: 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst/Ligand: Pd2​(dba)3​ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 mmol). Note: The base is crucial for the activation of the organoboron species, facilitating transmetalation[3].

  • Solvent: 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 10 mL total)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol, for quantitative NMR tracking)

Workflow Step1 Substrate & Catalyst Preparation Step2 Solvent Degassing Step1->Step2 Step3 Reaction Assembly Step2->Step3 Step4 Thermal Activation Step3->Step4 Step5 Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the optimized cross-coupling protocol.

Step-by-Step Methodology

Step 1: Rigorous Solvent Degassing (Critical for Trustworthiness)

  • Prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and water in a Schlenk flask.

  • Perform three cycles of Freeze-Pump-Thaw. Causality: Pd(0) is highly susceptible to oxidation. Even trace oxygen will form inactive Pd(II)-peroxo complexes, which is fatal when coupling a substrate that already suffers from slow oxidative addition.

Step 2: Dry Reagent Assembly

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the target aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and finely milled anhydrous K3​PO4​ (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Causality for Base Selection: K3​PO4​ is used instead of Na2​CO3​ because it provides a higher local pH at the solid-liquid interface, which is necessary to activate the boronic acid into the reactive boronate complex required for transmetalation with the sterically hindered Pd(II) intermediate[2].

Step 3: Reaction Initiation & Thermal Activation

  • Add the degassed solvent mixture (10 mL) to the vial via a gas-tight syringe.

  • Seal the vial with a Teflon-lined crimp cap and transfer to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic solid-liquid system.

Step 4: In-Process Validation (Self-Validating System)

  • At t = 2 hours , withdraw a 50 µL aliquot via syringe under positive nitrogen pressure.

  • Quench into 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

  • Diagnostic Check: You should observe >30% conversion. If the mass of the unreacted aryl bromide dominates and a mass corresponding to phenol (oxidized boronic acid) is present, the system was contaminated with oxygen. If the boronic acid has undergone protodeboronation (formation of benzene), the transmetalation step is too slow, indicating poor base solubility or deactivated catalyst.

Step 5: Workup and Isolation

  • After 18 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Et3​N to prevent streaking of the basic piperidine amines).

Conclusion

Benchmarking the cross-coupling of 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine reveals that standard catalytic systems are insufficient to overcome the severe ortho-steric hindrance and competitive heteroatom coordination inherent to the molecule. By shifting to an optimized system utilizing a bulky, electron-rich biaryl phosphine ligand (XPhos) and a strong, finely milled base ( K3​PO4​ ), chemists can force the difficult oxidative addition step and achieve high-yielding C-C bond formation, unlocking this valuable scaffold for downstream drug development.

References

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Establishment of Reference Standards and Analytical Validation for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Abstract This guide provides a comprehensive framework for the establishment and analytical validation of a reference standard for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, a key intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the establishment and analytical validation of a reference standard for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, the integrity of a reference standard is paramount, serving as the benchmark against which all subsequent analytical measurements are compared. This document moves beyond a simple listing of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical system. We present a comparative analysis of critical analytical techniques, furnish detailed experimental protocols, and offer data interpretation guidelines in accordance with the International Council for Harmonisation (ICH) standards. This guide is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the highest standards of data integrity and product quality.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used to confirm the identity, purity, and potency of a drug substance or product. Its quality directly impacts the reliability of all analytical data generated during the drug development lifecycle. For a molecule like 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, which may serve as a starting material or intermediate, establishing a robust reference standard is the foundational step for process control and regulatory compliance.

The selection of a reference standard, whether sourced commercially or synthesized in-house, necessitates rigorous evaluation. A Certificate of Analysis (CoA) is the primary document attesting to its quality. However, not all CoAs are equivalent. Below is a comparative analysis of what to expect from two hypothetical suppliers, highlighting the critical quality attributes.

Table 1: Comparative Analysis of Hypothetical Supplier Certificates of Analysis

ParameterSupplier A (Standard Grade)Supplier B (Premium Grade)Rationale & Importance
Purity (HPLC-UV) 98.5%≥ 99.8%High purity minimizes interference in assays and ensures the standard accurately represents the target analyte.
Identity Confirmation MS¹H NMR, ¹³C NMR, HRMSOrthogonal identity tests provide unequivocal structural confirmation. NMR is the gold standard for structure elucidation.[1][2][3][4]
Water Content (Karl Fischer) ≤ 0.5%≤ 0.1%Water content affects the true concentration of the analyte and must be accounted for in assays.
Residual Solvents (GC-HS) Reported as <5000 ppmComplies with ICH <788> limitsSpecific solvent limits are critical to prevent interference and ensure the safety of the material.
Purity (qNMR) Not Provided99.7% (Absolute Purity)Quantitative NMR (qNMR) provides an absolute purity value without reliance on a separate reference standard, offering a higher level of metrological traceability.
Traceability Lot NumberISO 17034 CertifiedISO certification ensures the standard was produced under a rigorous quality management system for reference material producers.

This comparison underscores the principle that the intended use of the standard dictates the required quality. For use as a primary calibrant in pivotal assays, a premium-grade, well-characterized standard from a source like Supplier B is indispensable.

Foundational Workflow: Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. For quantifying 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine and its impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse of any quality control laboratory. The following workflow, based on ICH Q2(R1) guidelines, ensures the method is robust, reliable, and fit-for-purpose.

Analytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Core Validation Experiments cluster_3 Phase 4: Finalization Dev Method Development & Optimization (Column, Mobile Phase, Detection) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Summary Report Robustness->Report SOP Finalize Method SOP Report->SOP Orthogonal_Validation center Reference Standard 1-(2-Bromopyridin-3-yl)-N,N- dimethylpiperidin-4-amine hplc Purity & Impurities (HPLC-UV) center->hplc Separation ms Identity (Mass) (LC-MS) center->ms Mass-to-Charge nmr Identity (Structure) (¹H, ¹³C NMR) center->nmr Magnetic Resonance qnmr Purity (Absolute) (qNMR) center->qnmr Molar Quantity kf Water Content (Karl Fischer) center->kf Chemical Titration

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

A Proactive Safety and Handling Guide for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety and Handling Guide for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential safety and logistical information for handling 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, a compound for which specific safety data is not yet comprehensively established. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, grounded in the known hazards of its structural analogues, is paramount. This guide is structured to empower researchers with the knowledge to manage this compound safely, from receipt to disposal.

The core principle of this guide is to treat 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine with the caution merited by its most hazardous constituent parts: the 2-bromopyridine and the N,N-dimethylpiperidin-4-amine moieties. The 2-bromopyridine group, in particular, is associated with significant hazards, including high acute toxicity.[1][2][3]

Hazard Assessment: A Synthesis of Analogous Data

To establish a robust safety protocol, we must consider the hazards posed by structurally similar compounds.

Hazard CategoryKnown Hazards of 2-Bromopyridine DerivativesKnown Hazards of Dimethylpiperidine DerivativesInferred Hazard Profile for 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Acute Toxicity Fatal in contact with skin; Toxic if swallowed.[2][3]Harmful if swallowed.[4]HIGHLY TOXIC via dermal and oral routes.
Skin Corrosion/Irritation Causes skin irritation.[2][3][5]Causes skin irritation.[4][6]EXPECTED TO BE A SKIN IRRITANT/CORROSIVE.
Eye Damage/Irritation Causes serious eye irritation.[2][3][5]Causes serious eye irritation.[4][6]EXPECTED TO CAUSE SERIOUS EYE IRRITATION/DAMAGE.
Respiratory Sensitization May cause respiratory irritation.[2][3][5]May cause respiratory irritation.[4][7]EXPECTED TO CAUSE RESPIRATORY TRACT IRRITATION.
Flammability Flammable liquid and vapor.[2][3]Some derivatives are flammable liquids.[6][8][9]POTENTIALLY FLAMMABLE. Keep away from ignition sources.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is not a matter of convenience but a critical control measure. Given the high dermal toxicity of 2-bromopyridine, skin and eye protection are non-negotiable.

Step-by-Step PPE Protocol:
  • Hand Protection : Wear double-layered chemical-resistant gloves. The outer glove should be a robust material like nitrile or neoprene, inspected for any defects before each use.[8] The inner glove provides an additional layer of protection in case the outer glove is breached. Always use the proper glove removal technique to avoid skin contact with the contaminated outer surface.[8]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[10][11] A face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.[8]

  • Body Protection : A flame-resistant lab coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound, particularly in solid form where dust can be generated, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6][9][10][11] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine fume_hood Is work performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound a solid (potential for dust)? fume_hood->solid_or_liquid Yes no_work STOP WORK Consult EHS fume_hood->no_work No splash_risk Is there a significant splash risk? solid_or_liquid->splash_risk No solid_or_liquid->splash_risk Yes base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield splash_risk->enhanced_ppe Yes respirator Add Respirator (Consult EHS) base_ppe->respirator If dust is visible enhanced_ppe->respirator If dust is visible

Caption: PPE selection workflow for handling the target compound.

Part 2: Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate risks.

Operational Plan: A Step-by-Step Guide
  • Pre-Handling Preparation :

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

    • Prepare all necessary equipment and reagents before introducing the target compound.

    • Have spill cleanup materials readily available. An inert absorbent material such as sand or silica gel is appropriate.[9]

  • Handling the Compound :

    • Whether in solid or solution form, always handle this compound within a fume hood to avoid inhalation of dust or vapors.

    • Use spark-proof tools and avoid sources of ignition, as the compound may be flammable.[6][9]

    • Keep containers tightly closed when not in use.[8][10][11]

  • In Case of Exposure or Spill :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10][11] Given the high dermal toxicity of 2-bromopyridine, seek immediate medical attention.[2][3]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10][11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

    • Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[9] Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[10][12]

Disposal Plan

All waste containing 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain.[13]

The logical flow from preparation to disposal is illustrated below.

Handling_Disposal_Workflow prep Preparation - Designate Area - Check Safety Equipment - Prepare Spill Kit handling Handling (in Fume Hood) - Wear Full PPE - Use Spark-Proof Tools prep->handling emergency Emergency Response - Exposure First Aid - Spill Containment handling->emergency If Incident Occurs waste Waste Collection - Segregate Waste - Label Containers handling->waste emergency->waste disposal Disposal - Use Licensed Contractor - Follow Regulations waste->disposal

Caption: Workflow for the safe handling and disposal of the target compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine - Global Chemical Supplier-TUODA INDUSTRY LIMITED.
  • 1,2-Dimethylpiperidine (CAS 671-36-3) - HazComFast.
  • Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97% - Cole-Parmer.
  • 3,5-Dimethylpiperidine - Safety Data Sheet - ChemicalBook.
  • 2-Bromopyridine - Hazardous Agents - Haz-Map.
  • SAFETY DATA SHEET - Fisher Scientific (4-(Dimethylamino)piperidine).
  • SAFETY DATA SHEET - Fisher Scientific (3,5-Dimethylpiperidine).
  • SAFETY DATA SHEET - TCI Chemicals (3,5-Dimethylpiperidine).
  • 2-Amino-5-bromopyridine - Santa Cruz Biotechnology.
  • 2-Bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromopyridine).
  • Safety Data Sheet - ABX - advanced biochemical compounds.
  • safety data sheet - Enamine.
  • SAFETY DATA SHEET - Fisher Scientific (4-Amino-1H-pyrazolo[3,4-d]pyrimidine).
  • p. 136 - Organic Syntheses Procedure.
  • Safety Data Sheet - Cayman Chemical (N-phenylpiperidin-4-amine).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
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